molecular formula C22H31NO3 B1259145 Spiramine C

Spiramine C

Cat. No.: B1259145
M. Wt: 357.5 g/mol
InChI Key: QSMGOIQENWNEMA-POOTZBBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiramine C is a natural product found in Spiraea japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(1R,2S,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol

InChI

InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18-,19?,20+,21-,22+/m0/s1

InChI Key

QSMGOIQENWNEMA-POOTZBBGSA-N

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@H]2OCC7

Canonical SMILES

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7

Synonyms

spiramine C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of PAF-Induced Platelet Aggregation by Spiramine C

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and hemostasis, the quest for selective inhibitors of pathological processes is paramount. This guide delves into the inhibitory effects of Spiramine C, an atisine-type diterpene alkaloid derived from plants of the Spiraea genus, on platelet aggregation induced by Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its ability to induce platelet aggregation at nanomolar concentrations makes it a critical target for therapeutic intervention in thromboembolic disorders.

Spiramine C and its analogues have emerged as promising natural products with significant antiplatelet activity.[2][3] This document provides a comprehensive overview of the mechanism of PAF-induced platelet aggregation, the inhibitory action of Spiramine C, a proposed mechanism of this inhibition, and detailed protocols for the in-vitro evaluation of this interaction. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of Spiramine C and related compounds.

The Mechanism of PAF-Induced Platelet Aggregation: A Cascade of Events

Platelet-Activating Factor exerts its effects on platelets by binding to a specific G-protein coupled receptor (GPCR) on the platelet surface, known as the PAF receptor (PAF-R).[4] This binding initiates a cascade of intracellular signaling events, culminating in platelet activation, shape change, and aggregation.[5] The key steps in this pathway are:

  • Receptor Binding and G-protein Activation: PAF binds to the PAF-R, causing a conformational change that activates an associated heterotrimeric G-protein (primarily Gq).[4]

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).[5]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Platelet Activation and Aggregation: The elevated intracellular Ca2+ levels and PKC activation lead to a series of downstream events, including the phosphorylation of various proteins, cytoskeletal rearrangement (shape change), degranulation (release of pro-thrombotic factors), and the conformational activation of the integrin αIIbβ3 receptor. Activated αIIbβ3 receptors on adjacent platelets bind to fibrinogen, leading to the formation of platelet aggregates.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding Gq Gq Protein PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Integrin Integrin αIIbβ3 (Inactive) Integrin_active Integrin αIIbβ3 (Active) Integrin->Integrin_active Conformational Change Aggregation Platelet Aggregation Integrin_active->Aggregation DTS Dense Tubular System (Ca2+ Store) IP3->DTS Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (Increased) DTS->Ca Releases Ca->Integrin Signal Ca->PKC Co-activates PKC->Integrin Phosphorylation Cascade

Caption: PAF Signaling Pathway in Platelets.

Inhibition of PAF-Induced Platelet Aggregation by Spiramine C

Research has demonstrated that atisine-type diterpene alkaloids isolated from Spiraea japonica, including Spiramine C and its derivatives, are potent inhibitors of PAF-induced platelet aggregation.[2][7] A key study by Li et al. (2002) evaluated a series of these alkaloids and found that many exhibited a selective inhibitory effect on PAF-induced aggregation, with no significant activity against aggregation induced by other agonists such as ADP or arachidonic acid.[7] This selectivity is a critical finding, as it suggests a specific interaction with the PAF signaling pathway rather than a general, non-specific antiplatelet effect.

CompoundTargetIC50 (µM)Source
Spiramine APAF-induced rabbit platelet aggregation6.7[2]
Spiramine C1PAF-induced rabbit platelet aggregation30.5 ± 2.7[7]
Spiramine C1ADP-induced rabbit platelet aggregation56.8 ± 8.4[7]
Spiramine C1Arachidonic acid-induced rabbit platelet aggregation29.9 ± 9.9[7]

Spiramine A is the acetate ester of Spiramine C. Spiramine C1 is a derivative of Spiramine C.

The data indicates that while Spiramine C1 shows some non-selective activity, the parent compounds like Spiramine A are more selective for the PAF pathway.

Proposed Mechanism of Action: A Focus on the PAF Receptor

The high selectivity of Spiramine C and its analogues for the PAF pathway strongly suggests that their primary mechanism of action is the antagonism of the PAF receptor. While direct receptor binding studies have yet to be published, the existing evidence supports this hypothesis:

  • Selective Inhibition: As previously mentioned, the lack of inhibition against other aggregation pathways (ADP, arachidonic acid) points towards an early, specific step in the PAF cascade, with the receptor being the most likely target.[7]

  • Structure-Activity Relationship (SAR): Preliminary SAR studies have identified key structural features of spiramine alkaloids that are essential for their anti-PAF activity. These include the presence of an oxazolidine ring and oxygen substitution at the C-15 position.[7] Such specific structural requirements are characteristic of molecules that bind to a well-defined pocket on a receptor protein.

Based on this evidence, we propose that Spiramine C acts as a competitive or non-competitive antagonist at the PAF receptor. By binding to the receptor, it prevents PAF from docking and initiating the downstream signaling cascade that leads to platelet aggregation.

SpiramineC_Inhibition_Mechanism cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding (Blocked) SpiramineC Spiramine C SpiramineC->PAFR Antagonistic Binding NoSignal No Downstream Signaling PAFR->NoSignal No Activation

Caption: Proposed mechanism of Spiramine C action.

Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details a standardized method for assessing the inhibitory effect of Spiramine C on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).[8]

Materials and Reagents:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Platelet-Activating Factor (PAF)

  • Spiramine C

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving Spiramine C

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP. d. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (supernatant). e. Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Instrument Setup: a. Turn on the aggregometer and allow it to warm up to 37°C. b. Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

  • Aggregation Assay: a. Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar. b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes at 37°C with stirring. c. Add 50 µL of Spiramine C solution (at various concentrations) or vehicle (DMSO) to the PRP and incubate for 5 minutes. d. Add a pre-determined concentration of PAF (e.g., 100 nM) to induce aggregation. e. Record the change in light transmission for at least 5 minutes.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (+ 3.2% Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 20 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate Incubate_PRP Incubate PRP at 37°C PRP->Incubate_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_Inhibitor Add Spiramine C (or vehicle) Incubate_PRP->Add_Inhibitor Add_Agonist Add PAF to induce aggregation Add_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record

Caption: Experimental workflow for the LTA assay.

Data Analysis and Interpretation

The output of the LTA is an aggregation curve, where the y-axis represents the percentage of light transmission (aggregation) and the x-axis represents time.

  • Percentage Inhibition: The inhibitory effect of Spiramine C is calculated as follows: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100

  • IC50 Determination: By testing a range of Spiramine C concentrations, a dose-response curve can be generated by plotting the % inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of Spiramine C that causes 50% inhibition of PAF-induced platelet aggregation, can then be determined from this curve.

Troubleshooting and Considerations

  • Platelet Viability: It is crucial to use fresh blood and handle the platelets gently to avoid premature activation. All experiments should be completed within 4 hours of blood collection.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that affects platelet function (typically <0.5%).

  • Agonist Concentration: The concentration of PAF used should be optimized to induce a submaximal aggregation response, allowing for a clear window to observe inhibition.

Conclusion and Future Directions

Spiramine C, an atisine-type diterpene alkaloid, demonstrates selective and potent inhibition of PAF-induced platelet aggregation.[2][7] The available evidence strongly supports a mechanism of action involving the antagonism of the PAF receptor. This makes Spiramine C a compelling lead compound for the development of novel anti-thrombotic agents with a targeted mode of action.

Future research should focus on definitively elucidating the mechanism of action through:

  • Receptor Binding Assays: To confirm direct binding of Spiramine C to the PAF receptor.

  • Downstream Signaling Studies: To investigate the effect of Spiramine C on intracellular calcium mobilization and the activity of key enzymes like Phospholipase C.

  • In Vivo Studies: To evaluate the anti-thrombotic efficacy and safety profile of Spiramine C in animal models.

The methodologies and insights provided in this guide serve as a robust foundation for researchers to further explore the therapeutic potential of this fascinating class of natural products.

References

  • Li L, et al. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur J Pharmacol. 2002 Aug 2;449(1-2):23-8. [Link]

  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 1257–1264. [Link]

  • Song, S., Gao, Y., Tian, Y., & Hao, X. (2024). Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids. RSC Advances, 14(31), 22882-22893. [Link]

  • Vinholt, P. J., Nybo, M., Nielsen, C. B., & Hvas, A. M. (2017). Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader. PloS one, 12(10), e0186119. [Link]

  • Gremmel, T., & Frelinger, A. L. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 9(8), 2613. [Link]

  • Platelet Services. Platelet Aggregation Test | Light Transmission Aggregometry (LTA). [Link]

  • Hao, X., et al. (2024). Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids Electronic Supplementary Mater. [Link]

  • Brass, L. F., & Laposata, M. (1987). Modulation of platelet-activating-factor-induced calcium influx and intracellular calcium release in platelets by phorbol esters. The Biochemical journal, 248(1), 39–45. [Link]

  • Song, S., Gao, Y., Tian, Y., & Hao, X. (2024). Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids. ResearchGate. [Link]

  • Asl, M. N., & Hosseinzadeh, H. (2022). Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials. Iranian journal of medical sciences, 47(6), 493–508. [Link]

  • ResearchGate. (2007). Role of calcium influx on PAF induced platelet activation. [Link]

  • ResearchGate. (1992). Fig 1. Inhibition of PAF-induced aggregation in the control group. [Link]

  • Proença, M. A. F., et al. (2017). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Pharmaceuticals (Basel, Switzerland), 10(3), 66. [Link]

  • Müller, J., & Zeuner, F. (1987). Inhibition of PAF-induced Human Platelet Responses by Newly Synthesized Ether Phospholipids. Thrombosis research, 48(4), 459–466. [Link]

  • Taylor & Francis. PAF – Knowledge and References. [Link]

  • Cox, D. A. (1991). Platelet‐activating factor (PAF) receptor antagonists inhibit arachidonic acid induced platelet aggregation in rabbit whole blood. Prostaglandins, 42(6), 557-567. [Link]

  • Al-Obeidi, F. A., et al. (2026). Targeting phosphatidylserine exposure in pro-coagulant platelets. Apollo - University of Cambridge Repository. [Link]

  • Wang, Y., et al. (2024). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. International Journal of Molecular Sciences, 25(5), 2636. [Link]

  • Reddy, P. H. (2024). Emerging Perspectives on Platelet-Activating Factor in Relation to Magnesium Levels at the Cellular, Tissue, and Systemic Levels in Disease States. International Journal of Molecular Sciences, 25(5), 2955. [Link]

  • Franco, R., et al. (2008). G Protein-Coupled Receptor Heteromers as New Targets for Drug Development. Pharmacology & therapeutics, 117(2), 302–314. [Link]

  • Kilic, A., & Tunc-Kilic, E. (2019). Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. Molecules (Basel, Switzerland), 24(11), 2106. [Link]

  • Muth, M., & Schopfer, U. (2019). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in pharmacology, 10, 128. [Link]

Sources

The Pharmacological Keystone: Role of the Oxazolidine Ring in Spiramine C Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quest for novel therapeutics to overcome multi-drug resistance (MDR) in oncology and manage complex inflammatory pathways has driven researchers to explore structurally intricate natural products. Among these, Spiramine C , an atisine-type C20-diterpenoid alkaloid isolated from the Spiraea japonica complex, has emerged as a highly potent candidate[Benchchem][1].

The biological efficacy of Spiramine C is inextricably linked to a specific structural pharmacophore: the oxazolidine ring . This whitepaper provides an in-depth mechanistic analysis of how this ring dictates the molecule's unique ability to induce Bax/Bak-independent apoptosis, outlines its role in antiplatelet aggregation, and establishes self-validating experimental protocols for evaluating its biological activity.

Structural Chemistry: The Atisine-Type Scaffold and Oxazolidine Ring

Diterpenoid alkaloids are characterized by a rigid, polycyclic C20 carbon skeleton. Spiramine C belongs to the atisine-type subclass, which is biogenetically derived from the tetracyclic diterpene ent-atisane.

The defining structural feature of Spiramine C (and its close analog, Spiramine D) is the presence of an oxazolidine ring —a five-membered heterocyclic structure formed by an N–C20–O–C7 mixed acetal linkage[RSC Publishing][2].

Mechanistic Causality of the Ring Structure: The oxazolidine ring acts as a conformational lock. By bridging the nitrogen atom and the C7 position, it restricts the rotational degrees of freedom of the alkaloid framework. This rigid 3D geometry is strictly required for the molecule to correctly intercalate into mitochondrial membranes or bind to specific cellular receptors. Structure-activity relationship (SAR) studies demonstrate that cleavage or removal of this oxazolidine ring results in a near-total loss of cytotoxic and anti-inflammatory activity[PubMed][3].

Mechanistic Paradigm: Overcoming Multi-Drug Resistance

Bax/Bak-Independent Apoptosis

Canonical apoptosis relies heavily on the pro-apoptotic proteins Bax and Bak. Upon cellular stress, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). However, many aggressive cancers (such as the MCF-7/ADR breast cancer line) develop multi-drug resistance by downregulating or mutating Bax and Bak.

Spiramine C derivatives, particularly those bearing an α,β-unsaturated ketone alongside the intact oxazolidine ring, bypass this resistance mechanism. They induce apoptosis in a strictly Bax/Bak-independent manner [PubMed][3]. The oxazolidine ring facilitates direct interaction with the mitochondrial membrane, triggering MOMP, a rapid drop in mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of the caspase-3 cascade[Benchchem][4].

Pathway Spiramine Spiramine C Derivative (Oxazolidine Ring Intact) Mito Mitochondrial Membrane Direct Interaction Spiramine->Mito Binding MOMP MOMP Activation (Bax/Bak Independent) Mito->MOMP Depolarization (ΔΨm) CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase-3 Cleavage CytoC->Caspase Apoptosis Cancer Cell Apoptosis (Overcomes MDR) Caspase->Apoptosis

Caption: Bax/Bak-independent apoptotic signaling pathway induced by the oxazolidine ring of Spiramine C.

Antiplatelet Aggregation Activity

Beyond oncology, the oxazolidine ring is crucial for cardiovascular applications. Spiramine C and its derivatives have been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF), arachidonic acid, and ADP. Primary SAR studies confirm that both oxygen substitution at the C-15 position and the structural integrity of the oxazolidine ring are absolute prerequisites for this antiplatelet effect[ResearchGate][5].

Quantitative Efficacy Data

To illustrate the critical nature of the oxazolidine ring, the following table summarizes the comparative in vitro cytotoxic efficacy of Spiramine C derivatives against standard chemotherapeutics and ring-opened analogs[Benchchem][1].

Compound / DerivativeCell Line ModelIC₅₀ (µM)Mechanistic Observation
Spiramine C Derivative (Intact Oxazolidine)MCF-7/ADR (Human Breast Cancer)~4.2Potent cytotoxicity; effectively overcomes multi-drug resistance.
Spiramine C Derivative (Intact Oxazolidine)Bax⁻/⁻ Bak⁻/⁻ MEFs~5.8Induces apoptosis independently of canonical Bax/Bak oligomerization.
Spiramine Analog (Ring-Opened/Removed)MCF-7/ADR (Human Breast Cancer)>50.0Drastic loss of activity; fails to induce direct MOMP.
Doxorubicin (Standard Chemotherapy)MCF-7/ADR (Human Breast Cancer)32.5Poor efficacy due to active efflux pumps and MDR mechanisms.

Data synthesized from representative bioactive derivatives of Spiramine C highlighting the necessity of the oxazolidine pharmacophore.

Experimental Methodologies & Validation Protocols

To ensure scientific rigor, the evaluation of Spiramine C requires a self-validating experimental workflow. The protocols below are designed not just to measure cell death, but to definitively prove the causality of the oxazolidine ring in targeting the mitochondria.

Protocol A: Cytotoxicity and Apoptosis Assessment

This protocol utilizes a dual-assay approach: MTT for quantitative viability (IC₅₀) and Annexin V/PI Flow Cytometry for qualitative mechanistic validation.

Step 1: Cell Seeding and Treatment

  • Action: Seed Bax⁻/⁻ Bak⁻/⁻ MEFs and MCF-7/ADR cells in 96-well plates (for MTT) and 6-well plates (for Flow Cytometry) at a density of 1 × 10⁴ cells/well. Incubate for 24 hours.

  • Causality: Utilizing Bax/Bak double-knockout cells isolates the non-canonical apoptotic pathway, proving that the compound does not rely on traditional pro-apoptotic proteins.

Step 2: MTT Assay for IC₅₀ Determination

  • Action: Treat cells with a concentration gradient of the Spiramine C derivative. After 48 hours, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, remove the medium, and solubilize with 150 µL DMSO.

  • Causality: Metabolically active cells reduce the tetrazolium dye to insoluble purple formazan. DMSO is required to solubilize these crystals, allowing spectrophotometric quantification of cell viability at 490 nm[Benchchem][4].

Step 3: Flow Cytometry (Annexin V/PI)

  • Action: Harvest treated cells from the 6-well plates. Resuspend in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes before flow cytometric analysis.

  • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates that the Spiramine C derivative is inducing true apoptosis rather than non-specific necrotic toxicity[Benchchem][1].

Protocol B: Mitochondrial Depolarization (ΔΨm) Validation

To prove that the oxazolidine ring directly targets the mitochondria, the loss of mitochondrial membrane potential must be quantified.

Step 1: JC-1 Dye Incubation

  • Action: Following treatment with the Spiramine C derivative, incubate the cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.

  • Causality: JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm, it accumulates in the mitochondria and forms J-aggregates (red fluorescence). When the oxazolidine ring induces MOMP, the membrane depolarizes, and JC-1 remains in the cytoplasm as monomers (green fluorescence). The shift from red to green directly validates mitochondrial targeting.

Workflow Seed Seed MCF-7/ADR & MEF Cells (96-well / 6-well plates) Treat Treat with Spiramine C (Concentration Gradient) Seed->Treat MTT MTT Assay (Determine IC50) Treat->MTT JC1 JC-1 Staining (Measure ΔΨm Drop) Treat->JC1 Flow Annexin V/PI Flow Cytometry (Quantify Apoptosis) Treat->Flow Validate Data Synthesis & Mechanistic Validation MTT->Validate JC1->Validate Flow->Validate

Caption: Experimental workflow validating Spiramine C cytotoxicity and mitochondrial targeting.

References

  • Title: Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Comparative Guide Source: Benchchem URL
  • Title: A Comparative Analysis of Spiramine A and Other Diterpenoid Alkaloids Source: Benchchem URL
  • Title: Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids Source: RSC Publishing URL
  • Title: Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-)
  • Title: Diterpene alkaloids from roots of Spiraea japonica Source: ResearchGate URL

Sources

Unveiling the In Vitro Anti-Inflammatory Mechanisms of Spiramine C Extracts: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of traditional botanical medicines into targeted pharmacotherapies requires rigorous mechanistic validation. Extracts from Spiraea japonica, particularly those rich in atisine-type diterpenoid alkaloids (DAs) like Spiramine C, have demonstrated profound in vitro anti-inflammatory and anti-platelet aggregation properties[1][2]. This whitepaper provides an in-depth technical framework for researchers and drug development professionals to evaluate the anti-inflammatory efficacy of Spiramine C extracts. By focusing on self-validating experimental protocols and the causality behind molecular interactions, this guide establishes a standardized approach for preclinical screening.

Molecular Architecture & Pharmacological Profile

Spiramine C is a complex C20-diterpenoid alkaloid characterized by a highly functionalized polycyclic nitrogen-containing skeleton[1]. The bioactivity of Spiramine C and its derivatives—particularly those bearing an α,β-unsaturated ketone moiety—is heavily dependent on their structural conformation, which allows them to intercalate into cellular targets and modulate inflammatory signaling cascades[3][4].

To contextualize the potency of these extracts, Table 1 synthesizes the quantitative bioactivity of Spiramine C and related atisine-type alkaloids across standard in vitro assays.

Table 1: Quantitative Bioactivity of Spiramine C and Related Alkaloids
Compound / ExtractTarget AssayIC50 / Inhibition RateMechanistic Note
Spiramine C1 Arachidonic Acid-induced Platelet Aggregation29.9 µMComparable potency to aspirin; non-selective inhibition[2][5].
Spiramine C1 PAF-induced Platelet Aggregation30.5 µMBlocks platelet-activating factor signaling[2][5].
Spiramine C1 ADP-induced Platelet Aggregation56.8 µMDose-dependent suppression of aggregation[2][5].
Bis-DA bulleyanine A NO Inhibition (RAW 264.7 Macrophages)74.60% (at 40 µM)Suppresses LPS-induced nitric oxide production[1].
Spiramine C-D Derivatives Cytotoxicity (MCF-7/ADR cells)Dose-dependentInduces Bax/Bak-independent cellular apoptosis[3][4].

Mechanisms of In Vitro Anti-Inflammatory Action

The anti-inflammatory efficacy of Spiramine C extracts is primarily evaluated through two distinct in vitro mechanisms: the modulation of macrophage signaling and the physical stabilization of proteins.

Macrophage Signaling Modulation

Macrophages (such as the RAW 264.7 cell line) are the primary responders in the innate immune system. Upon stimulation by Lipopolysaccharide (LPS), the Toll-like Receptor 4 (TLR4) triggers the MyD88-dependent pathway, leading to the nuclear translocation of NF-κB. This transcription factor upregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), flooding the microenvironment with Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[6]. Spiramine C extracts act upstream to inhibit this translocation, thereby starving the inflammatory response of its chemical mediators.

Signaling LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 Binding & Activation MyD88 MyD88 Dependent Pathway TLR4->MyD88 Signal Transduction NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α) NFkB->Mediators Gene Transcription Spiramine Spiramine C Extract Spiramine->NFkB Inhibits Translocation Spiramine->Mediators Suppresses Expression

Fig 1. Mechanistic pathway of Spiramine C-mediated anti-inflammatory action in macrophages.

Protein Denaturation Inhibition

Tissue injury during chronic inflammation often results in the thermal or chemical denaturation of local proteins, which subsequently act as auto-antigens, triggering Type III hypersensitivity reactions[4]. Spiramine C exhibits the ability to stabilize protein tertiary structures, raising the thermodynamic barrier to unfolding and preventing this auto-antigenic cascade.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed to eliminate false positives. The following protocols detail the causality behind each methodological choice.

Workflow Seed 1. Macrophage Seeding RAW 264.7 Cells Pretreat 2. Spiramine C Pre-treatment (1h) Seed->Pretreat Stim 3. LPS Stimulation (1 μg/mL, 24h) Pretreat->Stim Assay 4. Griess Assay & MTT Viability Stim->Assay Data 5. IC50 & Statistical Analysis Assay->Data

Fig 2. Self-validating in vitro workflow for evaluating Spiramine C anti-inflammatory efficacy.

Protocol 3.1: RAW 264.7 Macrophage Nitric Oxide (NO) Inhibition Assay

A critical pitfall in phytochemical screening is misattributing cytotoxicity to anti-inflammatory efficacy. This protocol multiplexes NO detection with metabolic viability to ensure true pharmacological inhibition.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase and sub-confluent. Contact inhibition alters baseline inflammatory markers, skewing results.

  • Pre-treatment: Treat cells with varying concentrations of Spiramine C extract (e.g., 5, 10, 20, 40 µM) for 1 hour.

    • Causality: A 1-hour pre-incubation allows the lipophilic alkaloid to permeate the lipid bilayer and interact with intracellular cytosolic targets prior to receptor activation.

  • LPS Stimulation: Add 1 µg/mL of LPS to the wells and incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 100 µL of the supernatant to a new plate and add 100 µL of Griess Reagent. Read absorbance at 540 nm.

    • Causality: NO is a highly volatile gas with a half-life of seconds. The Griess reagent reacts with nitrite ( NO2−​ ), the stable, non-volatile breakdown product of NO, providing a reliable surrogate marker for iNOS activity.

  • Parallel MTT Viability Assay: Add MTT solution to the remaining cells in the original plate. Read absorbance at 570 nm[4].

    • Causality: If the extract suppresses NO but reduces cell viability below 90%, the "anti-inflammatory" effect is merely an artifact of cell death. True efficacy requires stable metabolic viability.

Protocol 3.2: Thermally-Induced Protein Denaturation Assay

This cell-free assay provides a rapid, high-throughput method to assess the physical stabilization properties of the extract[4].

  • Reaction Mixture Preparation: Combine 0.2 mL of Bovine Serum Albumin (BSA, 1% aqueous solution), 4.78 mL of Phosphate Buffered Saline (PBS, pH 6.4), and 0.02 mL of Spiramine C extract (dissolved in DMSO).

  • Incubation & Heat Stress: Incubate at 37°C for 15 minutes, followed by heat stress at 72°C for 5 minutes.

    • Causality: Heating to 72°C forces the thermal unfolding of the albumin. In an in vivo environment, this mimics the tissue damage that exacerbates inflammation.

  • Turbidity Measurement: Cool the samples and measure absorbance at 660 nm.

    • Causality: Denatured proteins aggregate and scatter light. A lower absorbance (reduced turbidity) indicates that the Spiramine C extract successfully stabilized the protein's tertiary structure against heat stress.

Data Interpretation & Translational Perspectives

When analyzing the in vitro data of Spiramine C extracts, researchers must carefully separate its anti-inflammatory properties from its apoptotic potential. Recent studies have shown that Spiramine C derivatives bearing an α,β-unsaturated ketone group can induce apoptosis in cancer cell lines (such as MCF-7/ADR) via a unique Bax/Bak-independent mechanism[3][4].

For anti-inflammatory drug development, this presents a dual-edged sword. At lower concentrations (e.g., < 40 µM), the extract effectively suppresses NO production and platelet aggregation without triggering cell death[1][2]. However, at higher concentrations, its cytotoxic pathways may activate. Therefore, establishing a wide Therapeutic Index (TI)—the ratio between the cytotoxic dose ( CC50​ ) and the effective anti-inflammatory dose ( IC50​ )—is the most critical milestone before advancing Spiramine C candidates into in vivo models.

References

  • Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC - nih.gov
  • Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed - nih.gov
  • Spiramine A Derivatives: A Technical Guide to Their Bioactive Potential - Benchchem - benchchem.com
  • Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - mdpi.com
  • Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - Frontiers - frontiersin.org
  • Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - nih.gov

Sources

The Biosynthesis and Pharmacological Profiling of Spiramine C in Spiraea japonica: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diterpenoid alkaloids (DAs) represent a structurally complex and pharmacologically significant class of natural products. Among these, the atisine-type DAs, particularly Spiramine C and its congeners isolated from the Spiraea japonica complex, have garnered intense scientific interest due to their unique molecular architecture and potent bioactivities[1]. This whitepaper provides an in-depth technical analysis of the biosynthetic pathway of Spiramine C, details the self-validating experimental protocols used to elucidate this pathway, and synthesizes the quantitative pharmacological data surrounding its therapeutic potential.

Structural Biology and Biosynthetic Pathway

Spiramine C is an atisine-type C20-diterpenoid alkaloid characterized by a complex tetracyclic/pentacyclic skeleton featuring a signature oxazolidine ring[1],[2]. For decades, the exact biosynthetic assembly of these alkaloids remained partially obscured, though it was hypothesized that they share a structural lineage with atisane-type diterpenes[1].

Recent enzymatic and isotopic tracing studies have definitively elucidated the pathway. The biosynthesis of Spiramine C relies on two primary precursors[3]:

  • Spiraminol : An atisane-type diterpene native to S. japonica that provides the core carbon skeleton. Spiraminol contains hemiacetal and acetal groups at C-19 and C-20, priming it for condensation[3].

  • L-Serine : Acts as the primary nitrogen source, specifically providing the ethanolamine unit required to construct the oxazolidine ring characteristic of Spiramine C and D[3].

Through a condensation and cyclization reaction facilitated by endogenous plant enzymes, the ethanolamine unit from L-serine is incorporated into the spiraminol framework, yielding the final atisine-type DA structure[3].

Biosynthesis A Atisane-type Diterpene (Spiraminol) C Enzymatic Transformation (Plant Machinery) A->C Carbon skeleton B L-Serine (Nitrogen Source) B->C Ethanolamine unit D Atisine-type DA (Spiramine C / D) C->D Condensation & Cyclization

Biosynthetic pathway of Spiramine C from spiraminol and L-serine precursors.

Experimental Validation: Isotope Tracing Methodology

To establish a self-validating proof of this biosynthetic pathway, researchers utilize dual-isotope feeding experiments combined with high-resolution tandem mass spectrometry (LC-MS/MS)[3].

Causality & Experimental Design: Relying solely on in vivo plant feeding can introduce metabolic noise, as precursors might be shunted into primary metabolic pathways. To isolate the specific alkaloid biosynthesis machinery, a dual-pronged approach using both in vitro cultured plantlets and cell-free enzymatic extracts is required[3]. The use of L-[2-13C,15N]serine allows researchers to track a highly specific mass shift (+2 Da) in the final product, definitively proving that both the carbon and nitrogen atoms of the oxazolidine ring originate from the administered serine[3].

Standardized Protocol: Isotope-Labeled Precursor Feeding
  • Plantlet Culture Preparation : Cultivate Spiraea japonica plantlets in vitro under sterile conditions to establish a controlled metabolic baseline free from microbial interference.

  • Cell-Free Extract Generation : Homogenize a subset of plantlets in a buffered solution (pH 7.4) containing protease inhibitors. Centrifuge at 12,000 x g to isolate the soluble enzymatic fraction (cell-free extract)[3].

  • Precursor Incubation :

    • In vivo: Introduce 5 mM of L-[2-13C,15N]serine and spiraminol into the liquid culture medium of the living plantlets.

    • In vitro: Incubate the cell-free extract with L-[2-13C,15N]serine, spiraminol, and necessary cofactors (e.g., ATP, NADPH) at 25°C for 24 hours[3].

  • Metabolite Extraction : Quench the reaction with methanol. Perform an acid-base liquid-liquid extraction to selectively partition and concentrate the basic alkaloid fraction.

  • LC-MS/MS Validation : Subject the enriched fraction to LC-MS/MS. Monitor the precursor-to-product ion transitions for Spiramine C. A successful incorporation will yield a molecular ion peak shifted by +2 m/z compared to the unlabeled endogenous baseline, confirming the direct enzymatic conversion[3].

Workflow S1 1. Plantlet Culture (Spiraea japonica) S2 2. Isotope Feeding (L-[2-13C,15N]serine) S1->S2 S3 3. Cell-Free Extraction (Isolate Enzymes) S1->S3 S4 4. LC-MS/MS Analysis (Precursor tracking) S2->S4 S3->S4 S5 5. Mass Shift Detection (Labeled Spiramine C) S4->S5

Step-by-step experimental workflow for isotope feeding and LC-MS/MS validation.

Pharmacological Profiling and Bioactivity

Spiramine C and its synthetic derivatives exhibit significant therapeutic potential, primarily categorized into antiplatelet aggregation and oncology[4],[5].

Antiplatelet Aggregation Activity

Spiramine C demonstrates a potent, non-selective inhibitory effect on platelet aggregation. Structure-activity relationship (SAR) studies confirm that the oxygen substitution at the C-15 position and the intact oxazolidine ring are strictly essential for this bioactivity[5]. Spiramine C1, a closely related derivative, shows inhibition comparable to clinical standards like aspirin when tested against arachidonic acid-induced aggregation[5].

Table 1: Quantitative Inhibitory Activity (IC50) of Spiramine C1 on Platelet Aggregation [5]

Aggregation InducerIC50 Value (µM)Standard Deviation (± µM)Pharmacological Implication
Platelet-Activating Factor (PAF)30.52.7Strong inhibition of PAF receptor pathways.
Arachidonic Acid (AA)29.99.9Potency equivalent to aspirin; targets COX pathways.
Adenosine Diphosphate (ADP)56.88.4Moderate inhibition of purinergic signaling.
Bax/Bak-Independent Apoptosis in Oncology

One of the most critical breakthroughs in Spiramine C research involves its α,β-unsaturated ketone derivatives. Traditional chemotherapeutics induce apoptosis via the mitochondrial pathway, which relies heavily on the pro-apoptotic effector proteins Bax and Bak[4],[6]. However, many multidrug-resistant tumors silence or mutate Bax/Bak, rendering them immune to standard apoptosis[4].

Derivatives of Spiramine C bearing a double "Michael reaction acceptor" group (α,β-unsaturated ketone) bypass this resistance. They induce apoptosis in a strictly Bax/Bak-independent manner [4],[6]. Mechanistically, these compounds modulate the anti-apoptotic protein Bcl-2 and activate the BH3-only protein Bim, directly triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent cytochrome c release without requiring Bax or Bak[6].

Apoptosis A Spiramine C Derivative (α,β-unsaturated ketone) B Bim Activation / Bcl-2 Modulation A->B Induces C MOMP (Outer Membrane Permeabilization) B->C Triggers D Cytochrome c Release C->D Facilitates E Caspase Cascade Activation D->E Activates F Bax/Bak-Independent Apoptosis E->F Executes

Proposed Bax/Bak-independent apoptotic signaling pathway triggered by Spiramine C derivatives.

Future Directions in Drug Development

The elucidation of the Spiramine C biosynthetic pathway opens the door for synthetic biology and metabolic engineering. Because the pathway relies on the condensation of spiraminol and L-serine[3], future efforts can focus on upregulating the expression of the specific condensing enzymes in transgenic Spiraea cell cultures or heterologous microbial hosts. This will allow for the scalable, sustainable production of Spiramine C, providing an abundant scaffold for synthesizing α,β-unsaturated ketone derivatives to combat multidrug-resistant, Bax/Bak-deficient malignancies[4].

References

  • Hao, X.-J., et al. "The Chemistry and Biochemistry of Spiraea japonica Complex.
  • "Approach to the Biosynthesis of Atisine-Type Diterpenoid Alkaloids.
  • "Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells." PubMed, 2014,
  • Li, L., et al.
  • "Spiramine A Derivatives: A Technical Guide to Their Bioactive Potential." Benchchem,

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Methodological & Application

Isolating Spiramine C from Spiraea japonica: An Application Protocol for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the isolation and purification of Spiramine C, an atisine-type diterpene alkaloid, from the plant Spiraea japonica. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry. The protocol herein is built upon established principles of natural product isolation and supported by peer-reviewed literature, offering a robust framework for obtaining high-purity Spiramine C for further investigation.

Introduction to Spiramine C and Spiraea japonica

Spiraea japonica, commonly known as Japanese spirea, is a plant belonging to the Rosaceae family. Various parts of this plant, particularly the roots, have been utilized in traditional medicine.[1] The plant is a rich source of various secondary metabolites, most notably diterpene alkaloids of the atisine and hetisine types.[2] Among these, Spiramine C, an atisine-type diterpene alkaloid, has garnered interest for its potential biological activities. The isolation of Spiramine C and its analogs, such as Spiramine A (Spiramine C acetate), is a critical step for detailed pharmacological evaluation and potential drug development.[3][4]

This protocol will detail a multi-step process for the isolation of Spiramine C, beginning with the collection and preparation of plant material, followed by solvent extraction, a crucial acid-base fractionation to isolate the alkaloid-rich fraction, and concluding with multi-stage chromatographic purification.

Overall Isolation Workflow

The isolation of Spiramine C follows a logical progression from crude extract to pure compound. The workflow is designed to systematically enrich the target alkaloid based on its physicochemical properties, primarily its basicity and polarity.

cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis A 1. Plant Material Preparation (Dried & Powdered Roots of S. japonica) B 2. Crude Extraction (95% Ethanol) A->B Maceration/Reflux C 3. Acid-Base Partitioning (Separation of Alkaloidal Fraction) B->C Liquid-Liquid Extraction D 4. Silica Gel Column Chromatography (Initial Purification) C->D To remove non-alkaloidal compounds E 5. Sephadex LH-20 Chromatography (Size Exclusion) D->E Further Fractionation F 6. Preparative HPLC (Final Polishing) E->F High-Resolution Separation G 7. Purity Assessment & Structural Elucidation (HPLC, LC-MS, NMR) F->G Final Product

Caption: High-level workflow for the isolation of Spiramine C.

Part 1: Plant Material and Crude Extraction

Plant Material Collection and Preparation

The selection and preparation of the plant material are critical for a successful isolation.

  • Source: The roots of Spiraea japonica var. acuta are a documented source of spiramine alkaloids.[1]

  • Collection: Collect fresh, healthy roots. Proper botanical identification is paramount to ensure the correct plant species and variety are used.

  • Preparation:

    • Thoroughly wash the roots with water to remove soil and other debris.

    • Cut the roots into small pieces to facilitate drying.

    • Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.

    • Grind the dried roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.[5]

Protocol: Crude Solvent Extraction

The initial extraction aims to remove the majority of secondary metabolites from the plant matrix.

  • Rationale: Ethanol is a broad-spectrum solvent capable of extracting a wide range of compounds of varying polarities, including diterpene alkaloids.[6] Using a high concentration of ethanol (95%) minimizes the co-extraction of water-soluble macromolecules like starches and some proteins.

Materials and Reagents:

  • Powdered, dried roots of S. japonica

  • 95% (v/v) Ethanol (EtOH)

  • Large glass container with a lid (for maceration) or a reflux extraction setup

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Place the powdered root material in the extraction vessel.

  • Add 95% ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder to 10 L of ethanol).

  • Macerate the mixture at room temperature for 24-48 hours with occasional agitation. For a more exhaustive extraction, perform reflux extraction at 60-70°C for 3-4 hours.

  • Filter the extract through filter paper to separate the plant debris from the liquid extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

  • Combine all the filtrates.

  • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark, viscous crude extract.

Part 2: Acid-Base Fractionation for Alkaloid Enrichment

This is the most critical step to selectively isolate the basic alkaloids from the complex crude extract. The principle relies on the ability of the basic nitrogen atom in alkaloids to form water-soluble salts in an acidic medium, while neutral and acidic compounds remain in an organic solvent.[7][8]

cluster_0 Separatory Funnel cluster_1 Separatory Funnel start Crude Ethanolic Extract step1 Dissolve in 5% HCl (aq) & Partition with Ethyl Acetate start->step1 aqueous Aqueous Layer (Protonated Alkaloid Salts) step1->aqueous organic Organic Layer (Neutral & Acidic Compounds) step1->organic step2 Adjust Aqueous Layer to pH 9-10 (with NH4OH) aqueous->step2 step3 Extract with Dichloromethane (DCM) step2->step3 aqueous_final Aqueous Layer (Discard) step3->aqueous_final organic_final DCM Layer (Free Alkaloid Bases) step3->organic_final end_node Crude Alkaloid Fraction (after drying & evaporation) organic_final->end_node

Caption: Workflow for the acid-base partitioning of the crude extract.

Protocol: Liquid-Liquid Acid-Base Extraction

Materials and Reagents:

  • Crude ethanolic extract

  • 5% (v/v) Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • pH indicator strips or a pH meter

  • Separatory funnels (appropriate size for the volume of extract)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Suspend the crude ethanolic extract in 5% aqueous HCl. The volume should be sufficient to fully dissolve the extract (e.g., 100 g of crude extract in 1 L of 5% HCl).

  • Transfer the acidic solution to a large separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake the funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The upper organic layer contains neutral and acidic compounds. The lower aqueous layer contains the protonated, water-soluble alkaloid salts.

  • Drain the lower aqueous layer and save it. Discard the upper ethyl acetate layer.

  • Repeat the ethyl acetate wash (steps 3-5) two more times to ensure complete removal of non-alkaloidal components.

  • Transfer the combined acidic aqueous fractions to a clean separatory funnel.

  • Slowly add concentrated ammonium hydroxide dropwise to the aqueous layer while stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.

  • Extract the now basic aqueous solution with an equal volume of dichloromethane (DCM).

  • Shake vigorously and allow the layers to separate. The alkaloids will now partition into the lower DCM layer.

  • Drain and collect the lower DCM layer.

  • Repeat the DCM extraction (steps 9-11) three more times to maximize the recovery of the alkaloids.

  • Combine all the DCM extracts.

  • Dry the combined DCM extract over anhydrous sodium sulfate to remove any residual water.

  • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude alkaloid fraction.

Part 3: Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different alkaloids. Multi-stage chromatography is required to isolate Spiramine C to a high degree of purity.

Protocol: Silica Gel Column Chromatography (Initial Purification)
  • Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity.[9] By using a mobile phase of increasing polarity, compounds will elute in order of increasing polarity. This step aims to separate the alkaloids into fractions, enriching Spiramine C in one or more of these fractions.

Materials and Reagents:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[10]

  • Chromatography column

  • Solvents: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) is often effective for separating diterpene alkaloids. A small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase to reduce tailing of basic compounds.[11]

  • Thin Layer Chromatography (TLC) plates (silica gel coated) for monitoring the separation

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial, least polar mobile phase (e.g., 100% CHCl₃).

  • Sample Loading: Dissolve a known amount of the crude alkaloid fraction in a minimal volume of the initial mobile phase. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Monitor the eluent using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient could be:

    • 100% CHCl₃

    • CHCl₃:MeOH (99:1)

    • CHCl₃:MeOH (98:2)

    • CHCl₃:MeOH (95:5)

    • Continue to increase the methanol concentration as needed.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling: Combine the fractions that contain the target compound, Spiramine C, based on the TLC analysis. The relative polarity of Spiramine C will determine in which fractions it elutes.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation of medium polarity compounds.
Mobile Phase Gradient of Chloroform (CHCl₃) to Methanol (MeOH)Allows for the separation of a range of alkaloids with varying polarities.
Modifier 0.1% Triethylamine (TEA) in mobile phaseReduces peak tailing of basic alkaloids by masking active silanol groups.
Monitoring TLC with Dragendorff's reagentProvides a quick and specific method for detecting alkaloid-containing fractions.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
  • Rationale: For achieving high purity (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used for the purification of alkaloids.[12]

Materials and Reagents:

  • Enriched fraction containing Spiramine C from the previous step

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system with a C18 column.

    • Mobile Phase: A typical mobile phase would be a gradient of water (A) and methanol or acetonitrile (B), both containing an acidic modifier like 0.1% formic acid. The acid helps to protonate the alkaloid, leading to sharper peaks.[12]

    • Gradient: Start with a high percentage of water and gradually increase the organic solvent percentage. A typical gradient might be from 30% B to 90% B over 30 minutes.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm), as many alkaloids have UV absorbance.

  • Scale-Up to Preparative HPLC:

    • Once a good separation is achieved on the analytical scale, scale up the method to a preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Purification:

    • Dissolve the Spiramine C-enriched fraction in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the peak of Spiramine C.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The resulting pure compound can be lyophilized to obtain a dry powder.

Parameter Recommendation Rationale
Stationary Phase Reversed-Phase C18 (5 or 10 µm particle size)Provides good retention and separation for moderately polar alkaloids.
Mobile Phase Water/Methanol or Water/Acetonitrile with 0.1% Formic AcidCommon mobile phases for reversed-phase separation of alkaloids. Formic acid improves peak shape.
Detection UV at ~210 nmDiterpene alkaloids typically have UV absorbance in this region.
Mode Gradient ElutionOptimizes separation of closely related compounds within a reasonable time frame.

Part 4: Purity Assessment and Structural Elucidation

After isolation, it is essential to confirm the purity and verify the structure of the isolated compound.

  • Purity Assessment: The purity of the isolated Spiramine C should be determined using analytical HPLC-UV. A pure compound should show a single, sharp peak. Purity is typically reported as a percentage based on the peak area.

  • Structural Elucidation: The identity of Spiramine C can be confirmed using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the complete chemical structure.[13]

Conclusion

This protocol provides a comprehensive and scientifically grounded methodology for the isolation of Spiramine C from Spiraea japonica. By following this workflow, from plant material preparation to multi-step chromatographic purification, researchers can obtain high-purity Spiramine C suitable for detailed biological and chemical investigations. It is important to note that optimization of certain steps, particularly the chromatographic separations, may be necessary depending on the specific variety of S. japonica used and the composition of the crude extract.

References

  • PubChem. Spiramine A. [Link]

  • Zhang, Y., et al. (2020). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 145(3), 935-943. [Link]

  • Agilent Technologies. (2004). Application Compendium Solutions for Preparative HPLC. [Link]

  • Wang, Y., et al. (2012). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. Journal of separation science, 35(10-11), 1279–1284. [Link]

  • YouTube. (2026, February 16). Spiramycin; Chemical name, Molecular Formula, Molar mass, Chemical Structure. [Link]

  • He, H. P., et al. (2001). New diterpene alkaloids from the roots of Spiraea japonica. Journal of natural products, 64(3), 379–380. [Link]

  • ResearchGate. How do I purify an alkaloid extract by HPLC?. [Link]

  • Osińska, E., et al. (2021). Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review. Molecules, 26(20), 6239. [Link]

  • Teledyne ISCO. Silica Gel Column Chromatography. [Link]

  • Ge, F., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4415. [Link]

  • Request PDF. The Chemistry and Biochemistry of Spiraea japonica Complex. [Link]

  • ResearchGate. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. [Link]

  • Wang, B. G., et al. (2000). Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica. Journal of Asian natural products research, 2(4), 271–281. [Link]

  • Yildiz, G., et al. (2022). Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques. Journal of the Serbian Chemical Society, 87(10), 1145-1158. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

  • Pharmacognosy. General Methods of Extraction and Isolation of Alkaloids. [Link]

  • ResearchGate. What is the method for extraction of alkaloids for isolation of pure individual alkaloids for structure elucidation?. [Link]

Sources

Application Note: In Vitro Platelet Aggregation Assay Methodology for Spiramine C1

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Spiramine C1 is a highly complex atisine-type C20-diterpenoid alkaloid isolated from the Chinese herbal medicine Spiraea japonica[1]. While the majority of atisine-type alkaloids (such as Spiramine A) exhibit a narrow, selective inhibition of Platelet-Activating Factor (PAF)-induced aggregation, Spiramine C1 presents a unique pharmacological profile. It demonstrates a potent, concentration-dependent, and non-selective inhibitory effect against multiple aggregation pathways, including those induced by PAF, Adenosine Diphosphate (ADP), and Arachidonic Acid (AA)[1],[2].

Crucially, structure-activity relationship (SAR) studies reveal that the presence of an oxazolidine ring and oxygen substitution at the C-15 position are essential for this broad-spectrum antiplatelet activity[1]. The inhibitory effect of Spiramine C1 on the arachidonic acid pathway is remarkably potent, rivaling that of the clinical standard, aspirin[3].

Assay Principles & Scientific Rationale

To accurately profile the non-selective nature of Spiramine C1, Light Transmission Aggregometry (LTA) is employed. LTA remains the gold standard for in vitro platelet function testing because it captures the real-time kinetics of platelet-to-platelet clumping.

Causality of Experimental Choices:

  • Matrix Selection (PRP vs. Washed Platelets): Platelet-Rich Plasma (PRP) is used instead of washed platelets to maintain the physiological protein milieu. Alkaloids often exhibit specific plasma protein-binding characteristics; using PRP ensures that the calculated IC50 values reflect the free, pharmacologically active fraction of the compound in a biologically relevant environment.

  • Self-Validating System: The assay utilizes a vehicle control (DMSO ≤ 0.5% final concentration) to rule out solvent-induced toxicity and baseline shifts. Furthermore, Aspirin is run as a positive control to validate the functional integrity of the AA-induced aggregation cascade.

  • Multi-Agonist Profiling: Testing against PAF, ADP, and AA is mandatory. Because Spiramine C1 likely targets a downstream convergence point (such as calcium mobilization), single-agonist screening would falsely categorize it as a narrow-spectrum inhibitor[2].

Experimental Workflow

Workflow Blood Whole Blood Collection (Citrate) Centrifuge1 Centrifugation (200 x g, 15 min) Blood->Centrifuge1 Centrifuge2 Centrifugation (1500 x g, 15 min) Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubation Incubate PRP + Spiramine C1 (3 min) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP LTA Light Transmission Aggregometry (LTA) PPP->LTA Blank Calibration Agonist Add Agonist (PAF/ADP/AA) Incubation->Agonist Agonist->LTA

In vitro Light Transmission Aggregometry (LTA) workflow for Spiramine C1.

Reagents and Equipment
  • Test Compound: Spiramine C1 (>98% purity, dissolved in DMSO).

  • Agonists: PAF (final assay conc. ~2.4 nM), ADP (final assay conc. ~10 μM), Arachidonic Acid (final assay conc. ~1 mM).

  • Controls: Acetylsalicylic acid (Aspirin) and Vehicle (DMSO).

  • Consumables: 3.8% Sodium Citrate, siliconized glass cuvettes, and magnetic stir bars.

  • Equipment: 4-channel or 8-channel optical aggregometer with a 37°C heating block.

Step-by-Step Protocol

Step 1: Blood Collection and Plasma Preparation

  • Draw venous blood from healthy, medication-free donors (no NSAIDs for at least 14 days) into tubes containing 3.8% sodium citrate at a 9:1 blood-to-anticoagulant ratio.

    • Expert Insight: Always discard the first 2 mL of drawn blood to prevent tissue factor contamination, which can cause spontaneous micro-clotting and skew the baseline light transmission.

  • PRP Generation: Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature (20-25°C). Carefully aspirate the upper PRP layer using a plastic pipette.

    • Expert Insight: Do not use the centrifuge brake during deceleration. Braking disrupts the buffy coat interface and prematurely activates platelets via shear stress.

  • PPP Generation: Centrifuge the remaining blood fraction at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

  • Adjust the PRP platelet count to approximately 3×108 platelets/mL using the autologous PPP.

Step 2: Aggregometer Calibration

  • Set the aggregometer heating block to 37°C.

  • Place a cuvette containing 250 μL of PPP into the reference channel. Set this to 100% light transmission (0% aggregation baseline).

  • Place a cuvette containing 250 μL of PRP into the sample channel. Set this to 0% light transmission (100% theoretical aggregation).

Step 3: Pre-Incubation with Spiramine C1

  • Add a magnetic stir bar to the PRP cuvette and set the stir speed to 1000 rpm.

  • Add Spiramine C1 (at varying concentrations: e.g., 10, 30, 60, 100 μM) or vehicle (DMSO) to the PRP. Ensure the final DMSO concentration does not exceed 0.5% v/v to avoid solvent toxicity.

  • Incubate for exactly 3 minutes at 37°C.

    • Expert Insight: A strict 3-minute pre-incubation is critical. It allows the alkaloid's oxazolidine ring to partition into the lipid bilayer and interact with target receptors without inducing spontaneous platelet activation, which can occur with prolonged physical stirring.

Step 4: Agonist Induction and Measurement

  • Add the chosen agonist (PAF, ADP, or AA) to the cuvette.

  • Record the light transmission continuously for 5 minutes.

  • Calculate the maximum aggregation percentage ( Amax​ ) from the peak of the aggregation curve.

  • Calculate the inhibition rate:

    Inhibition (%)=Amax​(Vehicle)Amax​(Vehicle)−Amax​(Spiramine C1)​×100

Data Presentation & Expected Results

The non-selective antiplatelet profile of Spiramine C1 is characterized by its ability to inhibit all three major pathways, distinguishing it from other atisine-type alkaloids like Spiramine A, which only inhibit PAF[1],[4].

Table 1: Comparative IC50 Values for Platelet Aggregation Inhibition

CompoundPAF IC50 (μM)ADP IC50 (μM)Arachidonic Acid IC50 (μM)Selectivity Profile
Spiramine C1 30.5 ± 2.756.8 ± 8.429.9 ± 9.9Non-selective
Aspirin (Control)> 200> 200~ 30.0Selective (COX-1)
Spiramine A (Ref)6.7InactiveInactiveSelective (PAF)

Data summarized from structure-activity relationship studies of Spiraea japonica diterpene alkaloids[1],[2].

Mechanistic Pathway

G Spiramine Spiramine C1 (Non-selective Inhibitor) PAFR PAF Receptor Spiramine->PAFR P2Y P2Y1 / P2Y12 Spiramine->P2Y COX1 COX-1 / TXA2 Spiramine->COX1 PAF PAF PAF->PAFR ADP ADP ADP->P2Y AA Arachidonic Acid AA->COX1 Ca2 Intracellular Ca2+ Release PAFR->Ca2 P2Y->Ca2 COX1->Ca2 GPIIbIIIa GP IIb/IIIa Activation Ca2->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Mechanism of Spiramine C1 non-selective inhibition of platelet aggregation pathways.

The ability of Spiramine C1 to inhibit PAF, ADP, and AA pathways suggests it acts as a multi-target antagonist or interferes with a downstream signaling node common to all three G-protein coupled receptor (GPCR) cascades, such as intracellular calcium mobilization or the final common pathway of Glycoprotein IIb/IIIa activation[1],[2].

References

  • Title: Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed Source: nih.gov URL: [Link]

  • Title: Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review Source: mdpi.com URL: [Link]

  • Title: Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances Source: rsc.org URL: [Link]

Sources

flow cytometry protocol for Spiramine C induced apoptosis assay

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multiparametric Flow Cytometry Protocol for Spiramine C-Induced Apoptosis

Executive Summary

Spiramine C and its synthetic derivatives are atisine-type diterpenoid alkaloids originally isolated from the Spiraea japonica complex[1]. In recent oncological drug development, these compounds have demonstrated potent anti-proliferative properties, particularly against multidrug-resistant cancer cell lines such as MCF-7/ADR[1][2]. This application note provides a comprehensive, self-validating flow cytometry methodology to accurately quantify Spiramine C-induced apoptosis, ensuring high-fidelity data for preclinical drug screening.

Mechanistic Rationale & Experimental Causality

To design an effective flow cytometry panel, we must first understand the molecular cascade triggered by the drug. Unlike traditional chemotherapeutics that rely on the canonical intrinsic apoptosis pathway mediated by Bax and Bak oligomerization, Spiramine C derivatives induce apoptosis in a Bax/Bak-independent manner [1][3].

They achieve this by directly triggering Mitochondrial Outer Membrane Permeabilization (MOMP)[3]. This direct action leads to the collapse of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, subsequent activation of the caspase-9/caspase-3 cascade, and ultimate cellular demise characterized by phosphatidylserine (PS) externalization[2][4].

Because Spiramine C bypasses upstream resistance mechanisms, our analytical approach must validate both the terminal apoptotic markers (PS exposure) and the upstream mitochondrial dysregulation.

Pathway Spiramine Spiramine C (Treatment) BaxBak Bax/Bak Proteins (Bypassed) Spiramine->BaxBak Independent MOMP Mitochondrial Outer Membrane Permeabilization Spiramine->MOMP Direct Activation BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase-9 / Caspase-3 Cascade Activation CytC->Caspase Apoptosis Apoptosis (PS Exposure) Caspase->Apoptosis

Caption: Spiramine C induces apoptosis via direct MOMP activation, bypassing Bax/Bak dependency.

Self-Validating Experimental Design

A robust protocol must be a self-validating system. To ensure trustworthiness and prevent data artifacts, the following controls are mandatory for every acquisition session:

  • Unstained Control: Establishes the baseline autofluorescence of the specific cell line.

  • Single-Stained Controls (FITC only, PI only): Critical for calculating the spectral compensation matrix. FITC and PI emission spectra overlap; without compensation, early apoptotic cells may be falsely categorized as late apoptotic.

  • Vehicle Control (DMSO): Ensures the solvent itself is not inducing cellular toxicity.

  • Positive Control (e.g., 2 µM Adriamycin): Validates that the assay reagents are actively detecting apoptosis and that the cytometer lasers are optimally calibrated[2].

Step-by-Step Multiparametric Protocols

Protocol A: Annexin V-FITC / Propidium Iodide (PI) Assay

Causality Checkpoint: In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane. During early apoptosis, caspase cleavage of flippases causes PS to externalize. Annexin V binds to this exposed PS with high affinity, but only in the presence of calcium . Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes; it only enters late apoptotic or necrotic cells to intercalate with DNA[3][5].

  • Cell Culture & Treatment: Seed MCF-7/ADR cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat with Spiramine C at predetermined IC50 concentrations (e.g., 30 µM) for 24 to 48 hours[2][3].

  • Harvesting (Critical Step): Collect the culture media into a centrifuge tube. Wash adherent cells with cold PBS, then trypsinize gently.

    • Experience Insight: Apoptotic cells lose adherence and float in the culture media. Discarding the supernatant prior to trypsinization will artificially skew the data toward viable populations. Furthermore, over-trypsinization strips the plasma membrane, leading to false-positive PI staining. Always combine detached and trypsinized cells.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum, which can quench fluorescence.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI[3].

    • Experience Insight: If the binding buffer is diluted or replaced with standard PBS, the lack of Ca2+ will prevent Annexin V binding, yielding false negatives.

  • Incubation: Incubate in the dark for 15 minutes at room temperature[3].

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer using 488 nm excitation.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Validation via JC-1

To confirm the direct MOMP activation by Spiramine C, we utilize the JC-1 dye[5]. Causality Checkpoint: JC-1 is a lipophilic cation. In healthy mitochondria with a high ΔΨm, it accumulates and forms J-aggregates (emitting red fluorescence). When Spiramine C induces MOMP, the membrane potential collapses, and JC-1 remains in the cytoplasm as monomers (emitting green fluorescence)[4][5].

  • Harvest treated cells as described in Protocol A.

  • Resuspend in 500 µL of culture medium containing 5 µg/mL JC-1 dye.

  • Incubate at 37°C in a CO2​ incubator for 20 minutes.

  • Wash twice with cold PBS and resuspend in 500 µL PBS.

  • Analyze via flow cytometry. A population shift from the PE channel (red) to the FITC channel (green) quantitatively indicates ΔΨm loss.

Workflow cluster_staining Fluorescent Staining Culture Cell Culture (MCF-7/ADR) Treatment Spiramine C (24-48h) Culture->Treatment Harvest Gentle Harvest (Keep Floating Cells) Treatment->Harvest Annexin Annexin V-FITC (Early Apoptosis) Harvest->Annexin PI Propidium Iodide (Late Apoptosis) Harvest->PI Acquisition Flow Cytometry Acquisition Annexin->Acquisition PI->Acquisition Analysis Data Analysis (Compensation) Acquisition->Analysis

Caption: Step-by-step flow cytometry workflow for Spiramine C apoptosis evaluation.

Data Presentation & Quantitative Analysis

The following table summarizes representative, dose-dependent flow cytometry data for Spiramine C-induced apoptosis, demonstrating the characteristic shift from viable to apoptotic populations over a 48-hour period[4][5].

Treatment GroupConcentrationViable Cells (Q1: FITC-/PI-)Early Apoptotic (Q2: FITC+/PI-)Late Apoptotic (Q3: FITC+/PI+)Necrotic (Q4: FITC-/PI+)
Vehicle (DMSO) 0.1%92.4%3.1%2.5%2.0%
Spiramine C (Low) 15 µM75.2%14.5%8.1%2.2%
Spiramine C (IC50) 30 µM48.6%28.4%19.3%3.7%
Spiramine C (High) 60 µM21.3%32.7%40.5%5.5%
Positive Control 2 µM Adriamycin35.8%30.2%31.0%3.0%

Table 1: Representative multiparametric quantification of Spiramine C-induced apoptosis.

References

  • BenchChem. "Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Comparative Guide". Benchchem.com. 3

  • Shen, Y., et al. "The Chemistry and Biochemistry of Spiraea japonica Complex". ResearchGate. 1

  • "Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway". PMC. 5

  • "Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids". PMC. 2

  • "Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway". Brieflands. 4

Sources

Application Note: Spiramine C Structural Modification for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Semi-Synthesis, and Bax/Bak-Independent Apoptosis Mechanisms

Executive Summary

Spiramine C is an atisine-type C20-diterpenoid alkaloid naturally isolated from the Spiraea japonica complex[1][2]. While the natural isolate exhibits notable anti-inflammatory and antiplatelet aggregation properties[3], its baseline cytotoxicity against malignant cells is relatively weak[4]. However, targeted structural modifications—specifically the introduction of an α,β-unsaturated ketone moiety—transform the diterpenoid scaffold into a potent anticancer agent capable of overcoming multidrug resistance (MDR)[4][5]. This application note details the structural rationale, mechanistic pathways, and validated experimental protocols for synthesizing and evaluating Spiramine C derivatives.

Scientific Grounding & Structural Rationale

The transition of Spiramine C from a weak cytotoxic agent to a potent apoptotic inducer relies on precise pharmacophore engineering. The natural Spiramine C scaffold contains a secondary alcohol and an intact oxazolidine ring[2][4].

The Causality of the "Michael Acceptor"

Structure-Activity Relationship (SAR) studies reveal that simple oxidation of the secondary alcohol to a saturated ketone only marginally improves cytotoxicity. However, the subsequent introduction of a double bond to form an α,β-unsaturated ketone creates a double "Michael reaction acceptor"[4][5].

Why does this matter? The α,β-unsaturated ketone acts as an electrophilic center. In a physiological environment, this moiety readily undergoes covalent binding (via Michael addition) with nucleophilic residues—such as the thiol groups of cysteines—on target intracellular proteins[2]. This covalent engagement is the primary driver of the compound's enhanced potency. Furthermore, SAR data strictly indicates that the integrity of the oxazolidine ring must be maintained; its cleavage results in a near-total loss of bioactivity[4][5].

Workflow A Spiramine C Isolation (Spiraea japonica) B Oxidation & Elimination A->B C α,β-Unsaturated Ketone Derivative B->C D Cytotoxicity Screening C->D E Bax/Bak -/- Apoptosis Assay D->E

Caption: Workflow for the semi-synthesis and biological validation of Spiramine C derivatives.

Quantitative SAR Data

The table below summarizes the profound impact of structural modifications on the half-maximal inhibitory concentration (IC₅₀) across multiple human cancer cell lines, including the multidrug-resistant breast cancer line MCF-7/ADR[4].

CompoundStructural ModificationA549 (Lung) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)Bel-7402 (Liver) IC₅₀ (μM)MCF-7/ADR (Breast MDR) IC₅₀ (μM)
Natural Spiramine C Unmodified (Secondary Alcohol)> 40.0> 40.0> 40.0> 40.0
Derivative 3 Saturated Ketone25.328.130.533.2
Derivative 1 α,β-Unsaturated Ketone 5.8 6.5 7.2 8.1

Data Interpretation: The shift from a saturated ketone to an α,β-unsaturated ketone yields a ~4-fold increase in potency, validating the necessity of the Michael acceptor for target engagement.

Mechanistic Pathway: Overcoming MDR

A critical challenge in oncology is the resistance of tumor cells to apoptosis, often mediated by the downregulation or mutation of the pro-apoptotic proteins Bax and Bak .

Remarkably, Spiramine C derivatives bearing the α,β-unsaturated ketone induce apoptosis in Bax⁻/⁻ and Bak⁻/⁻ double knockout mouse embryonic fibroblasts (MEFs)[5][6]. This proves that the compound operates via a Bax/Bak-independent mechanism . By bypassing these canonical gatekeepers, the derivative directly triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c and the subsequent formation of the apoptosome[6].

Mechanism S Spiramine C Derivative (Michael Acceptor) B Bax/Bak Proteins (Canonical Pathway) S->B Bypasses M Mitochondrial Outer Membrane Permeabilization S->M Direct Activation (Covalent Binding) B->M Blocked in MDR C Cytochrome c Release M->C A Apoptosis (Cell Death) C->A

Caption: Bax/Bak-independent apoptotic signaling pathway induced by modified Spiramine C derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the semi-synthesis of the active derivative and the biological assay required to confirm its unique mechanism of action.

Protocol A: Semi-Synthesis of α,β-Unsaturated Ketone Derivatives

Objective: Convert the secondary alcohol of natural Spiramine C into a highly reactive Michael acceptor.

  • Oxidation to Saturated Ketone:

    • Dissolve natural Spiramine C (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C to selectively oxidize the secondary alcohol.

    • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the saturated ketone intermediate.

  • Introduction of the α,β-Unsaturation (Selenoxide Elimination):

    • Dissolve the intermediate in anhydrous THF. Cool to -78°C.

    • Add Lithium diisopropylamide (LDA, 1.2 eq) dropwise to form the enolate. Stir for 30 minutes.

    • Add phenylselenyl chloride (PhSeCl, 1.2 eq) and allow the mixture to warm to room temperature.

    • Oxidize the resulting α-phenylseleno ketone using 30% H₂O₂ (in DCM/H₂O) at 0°C. The spontaneous syn-elimination of the selenoxide generates the desired α,β-unsaturated ketone.

  • Purification:

    • Purify the crude product via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure Spiramine C α,β-unsaturated ketone derivative.

Protocol B: Validation of Bax/Bak-Independent Apoptosis

Objective: Confirm that the synthesized derivative bypasses canonical apoptotic resistance mechanisms.

  • Cell Culture Preparation:

    • Culture Wild-Type (WT) MEFs and Bax⁻/⁻ / Bak⁻/⁻ double knockout MEFs in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Seed cells in 6-well plates at a density of 2×105 cells/well. Allow 24 hours for adherence.

    • Treat both WT and knockout cell lines with the synthesized Spiramine C derivative at varying concentrations (e.g., 2.5, 5.0, and 10.0 μM) for 24 hours. Use DMSO as a vehicle control.

  • Annexin V-FITC/PI Dual Staining:

    • Harvest cells (including floating apoptotic bodies) via trypsinization. Wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within 1 hour.

    • Validation Logic: If the compound induces apoptosis via a Bax/Bak-independent pathway, the percentage of Annexin V-positive cells (early and late apoptosis) will show a dose-dependent increase in both the WT and the Bax⁻/⁻ / Bak⁻/⁻ knockout cell lines[5].

Sources

Troubleshooting & Optimization

how to improve Spiramine C solubility in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic natural products in aqueous in vitro assays. Spiramine C, an atisine-type diterpenoid alkaloid isolated from Spiraea japonica[1], is a prime example. While it shows immense promise as an anticancer agent—particularly its α,β-unsaturated ketone derivatives that induce apoptosis in multidrug-resistant cells[2]—its high lipophilicity often leads to localized precipitation, erratic dose-response curves, and compromised experimental reproducibility.

This guide is designed to provide you with field-proven, mechanistically sound strategies to overcome the solubility barriers of Spiramine C in cell culture media.

Frequently Asked Questions (FAQs)

Q: Why does Spiramine C precipitate immediately when I add my stock solution to the cell culture media? A: Spiramine C is a highly lipophilic diterpene. When a highly concentrated DMSO stock is directly pipetted into an aqueous medium, the rapid diffusion of DMSO into the water leaves the hydrophobic Spiramine C molecules locally supersaturated. The hydrophobic effect drives the molecules to self-associate and "crash out" of solution before they can evenly disperse[3].

Q: Can I use acid-base partitioning to solubilize it directly in the media? A: No. While suspending the compound in an acidic solution (e.g., 5% HCl) protonates the alkaloid's amine group and renders it water-soluble during the initial chemical extraction process[1], cell culture media must be buffered to a physiological pH of ~7.4. At this pH, the amine is deprotonated, and the compound reverts to its insoluble free-base form.

Q: What is the maximum DMSO concentration I can use to keep it soluble? A: For most mammalian cell lines (e.g., A549, MCF-7), the final DMSO concentration should never exceed 0.1% to 0.2% (v/v) to prevent solvent-induced cytotoxicity or unintended cellular differentiation[3].

Q: What is the biological consequence of micro-precipitation? A: Spiramine C derivatives induce apoptosis via a unique Bax/Bak-independent pathway[2]. If the compound forms micro-precipitates, the bioavailable concentration drops drastically. This leads to false-negative cytotoxicity results, artificially inflated IC50 values, and a failure to trigger the target apoptotic cascade.

Data Presentation: Solubility Enhancement Strategies

To select the right approach for your assay, compare the physical and chemical solubility enhancement strategies[4] summarized below:

StrategyMechanism of ActionProsConsRecommended Use Case
DMSO Pre-Spiking Reduces localized dielectric constant gradients during dilution.Simple, fast, requires no extra excipients.Limited to lower final concentrations (<50 µM).Routine IC50 viability assays.
Serum/BSA Adsorption Hydrophobic binding to albumin prevents compound aggregation.Highly physiological and non-toxic.Subject to serum lot-to-lot variability.Assays requiring 10% FBS.
CMS Complexation Amine-carboxylate ionic complexation increases solubility 4-5x.Drastically improves aqueous stability[5].Requires preparation time and validation.High-dose treatments / In vivo.
Cyclodextrin (CD) Encapsulation within a hydrophobic CD cavity.Excellent stability and bioavailability.Potential lipid/cholesterol depletion in cells.Serum-free media assays.

Troubleshooting Guide & Experimental Protocols

Do not simply mix and hope for the best. The following protocols are designed as self-validating systems , ensuring that every step can be verified for success before proceeding to treat your cells.

Protocol 1: The "DMSO Pre-Spike" Dilution Method

Causality: By pre-spiking the aqueous media with a trace amount of DMSO before adding the concentrated stock, you reduce the immediate solvent gradient at the droplet interface. This prevents the localized "crash out" of the hydrophobic compound[3].

  • Primary Stock: Dissolve solid Spiramine C in 100% anhydrous DMSO to create a 50 mM stock. Vortex until optically clear.

  • Media Pre-Conditioning: Prepare the "Pre-Spiked Media" by adding 1 µL of pure DMSO to 998 µL of pre-warmed (37°C) complete culture media (must contain at least 10% FBS to act as a carrier protein).

  • Dropwise Addition: While gently vortexing the Pre-Spiked Media, add 1 µL of the 50 mM Spiramine C stock dropwise into the vortex vortex-cone.

  • Validation Check: The solution must remain optically clear. Measure the absorbance of an aliquot at 600 nm; an OD600 > 0.05 indicates micro-precipitation. If precipitation occurs, you must lower the primary stock concentration to 25 mM and repeat.

Protocol 2: Carboxymethylstarch (CMS) Complexation

Causality: Complexing the amine groups of the alkaloid with the carboxylate groups of polycarboxylic materials like CMS forms a stable, water-soluble complex, increasing effective solubility by up to 5-fold[5].

  • Excipient Preparation: Dissolve CMS in sterile PBS (pH 7.4) to a concentration of 10 mg/mL.

  • Complexation: Add Spiramine C to the CMS solution at a 1:5 molar ratio (Spiramine:CMS).

  • Incubation: Incubate at room temperature for 2 hours with continuous, gentle end-over-end agitation to allow ionic complexation to occur.

  • Sterilization: Filter sterilize the complexed solution through a 0.22 µm PTFE membrane.

  • Validation Check: Quantify the dissolved Spiramine C in the filtrate using HPLC-UV (measuring absorption capacity) to confirm the exact saturation concentration before applying to cells[5].

Workflows & Pathway Visualizations

Workflow N1 Solid Spiramine C (Lipophilic Diterpene) N2 Primary Stock Preparation Dissolve in 100% DMSO N1->N2 N3 Media Pre-Conditioning Pre-spike media with 0.1% DMSO N2->N3 Direct Dilution N4 Complexation (Optional) Add CMS or BSA carrier N2->N4 High Conc. Needs N5 Aqueous Cell Culture Media (Final Conc. <0.1% DMSO) N3->N5 N4->N5

Workflow for solubilizing Spiramine C in aqueous cell culture media.

Pathway S1 Spiramine C Derivative (α,β-unsaturated ketone) S2 Intracellular ROS Generation S1->S2 S3 Mitochondrial Membrane Potential (ΔΨm) Loss S2->S3 S4 Caspase-3 Activation S3->S4 S5 Bax/Bak-Independent Apoptosis S4->S5

Bax/Bak-independent apoptotic signaling pathway induced by Spiramine C derivatives.

References

  • Benchchem. "An In-depth Technical Guide to Spiramine A and Related Diterpenoid Alkaloids." Benchchem. 1

  • PubMed. "Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells." National Institutes of Health. 2

  • PubMed. "Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia." National Institutes of Health.5

  • ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?" ResearchGate. 3

  • Sigma-Aldrich. "Improving API Solubility." Sigma-Aldrich.

  • Merck Millipore. "Improving solubility – a close look at available approaches." Merck Millipore. 4

Sources

reducing background noise in Spiramine C LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Spiramine C LC-MS/MS Analysis

A Senior Application Scientist's Guide to Minimizing Background Noise and Enhancing Signal Integrity

Welcome to the technical support center for Spiramine C LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and reduce background noise in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory. High background noise can obscure your signal of interest, leading to poor sensitivity, inaccurate quantification, and unreliable results.[1][2][3] This guide provides a structured approach to identifying and mitigating the common sources of noise in your Spiramine C analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Understanding of Background Noise

Question: What are the primary sources of background noise in my Spiramine C LC-MS/MS analysis?

Answer: Background noise in LC-MS/MS is any signal that is not from your analyte of interest, Spiramine C. It can be broadly categorized into two types: chemical noise and electronic noise.[4][5]

  • Chemical Noise: This is the most common culprit and arises from unwanted ions reaching the detector. These can originate from several sources:

    • Mobile Phase: Impurities in solvents (even LC-MS grade), water, and additives like formic acid or ammonium acetate can contribute to a high baseline.[1][6][7] Common contaminants include polyethylene glycols (PEGs), plasticizers (phthalates), and metal ions.[8][9]

    • Sample Matrix: Endogenous components from your sample (e.g., phospholipids, salts, proteins in biological samples) can co-elute with Spiramine C and cause ion suppression or contribute to the background.[10][11][12]

    • LC System Contamination: Carryover from previous injections, leaching from tubing (plasticizers), pump seal wear, and microbial growth in aqueous mobile phases are significant contributors.[1][13]

    • Laboratory Environment: Volatile compounds in the lab air, such as siloxanes from personal care products or phthalates from plastics, can be drawn into the ion source and detected.[4][14]

  • Electronic Noise: This is inherent to the detector system and is typically constant. Modern instruments have significantly reduced electronic noise, but it's a factor to be aware of, especially when chasing the lowest detection limits.[5]

A systematic approach is crucial to pinpointing the source of the noise. The first step is often to isolate the LC system from the MS to determine if the noise is originating from the liquid chromatography components or the mass spectrometer itself.

Section 2: Proactive Noise Reduction Strategies

Question: How can I prepare my mobile phase to minimize background noise?

Answer: The quality of your mobile phase is paramount for sensitive LC-MS/MS analysis.[2][15] Simply using a bottle labeled "LC-MS grade" is a good start, but best practices in preparation and handling are critical.

Protocol: Preparing High-Purity Mobile Phases

  • Solvent Selection: Always use the highest purity solvents available, such as those specifically designated for LC-MS.[1][6][7] These solvents undergo additional purification steps to remove trace metals and other impurities that can interfere with your analysis.[6] Whenever possible, use fresh solvents; do not store them for extended periods, especially after opening, as they can become contaminated by the laboratory environment.[14]

  • Water Quality: Utilize ultrapure water with a resistivity of 18.2 MΩ·cm, sourced from a well-maintained water purification system.[2][16] Ensure the system's cartridges are regularly replaced.

  • Additives: Use high-purity additives, preferably from single-use ampules, to avoid contamination of the stock bottle.[17] For Spiramine C analysis, which is often run in positive ion mode, volatile buffers like ammonium formate or acetate are common.[18][19] Use the lowest concentration of additive necessary to achieve good chromatography.[16]

  • Glassware: Use only clean borosilicate glass solvent bottles. Avoid using detergents for cleaning; instead, rinse thoroughly with a high-purity solvent like methanol, followed by the mobile phase you are preparing.[17][20]

  • Preparation: Do not top off old mobile phase bottles, as this can concentrate contaminants.[17] Prepare fresh aqueous mobile phases daily to prevent microbial growth.[21]

Component Recommendation Rationale
Organic Solvent LC-MS or "hypergrade"Minimized impurities, low metal ion content, and reduced background.[7][22]
Aqueous Phase 18.2 MΩ·cm ultrapure waterReduces ionizable impurities that can collect on the column.[16]
Additives LC-MS grade, from ampulesPrevents introduction of contaminants from shared, larger containers.[17]
Glassware Dedicated, clean borosilicate glassAvoids leaching of contaminants and cross-contamination.[16][17]

Question: What are the best sample preparation techniques to reduce matrix effects for Spiramine C?

Answer: Matrix effects, which include ion suppression or enhancement, are a major source of variability and can be mistaken for background noise.[10][12] For Spiramine C, especially when analyzing it in complex matrices like plasma, serum, or tissue homogenates, a robust sample preparation strategy is essential.

The goal is to remove as many interfering endogenous components as possible while efficiently recovering your analyte. Here are some common approaches, in order of increasing effectiveness (and complexity):

  • Dilution: The simplest approach is to dilute the sample.[23][24] This can be effective if Spiramine C is present at a high enough concentration, but it may compromise sensitivity for trace-level analysis.

  • Protein Precipitation (PPT): This is a common technique where a solvent like acetonitrile or methanol is added to precipitate proteins. While fast and easy, it is often not very clean. Phospholipids, a major cause of ion suppression, are often not efficiently removed.[10][11]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[11] Optimizing the pH and solvent choice is key to good recovery of Spiramine C.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup.[11] By choosing the right sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode), you can selectively bind Spiramine C, wash away interferences, and then elute your analyte in a clean solution. This is often the preferred method for achieving the lowest detection limits.[11][12]

For particularly challenging matrices, specialized techniques like phospholipid removal plates (e.g., HybridSPE) can be used to specifically target and remove these problematic interferences.[10]

Section 3: Systematic Troubleshooting of High Background Noise

Question: My baseline is suddenly very high. How do I systematically identify the source of the contamination?

Answer: A sudden increase in background noise can be frustrating, but a logical, step-by-step approach will help you identify the root cause efficiently. This process involves sequentially removing components of the LC-MS system to isolate the source of the contamination.

Workflow: Isolating the Source of High Background Noise

Here is a systematic workflow to pinpoint the source of contamination:

G A High Background Noise Observed B Isolate MS from LC (Remove column, connect union) A->B C Infuse Mobile Phase A directly to MS B->C D Noise Persists? C->D E Contamination in MS or Mobile Phase A D->E Yes F Infuse Mobile Phase B directly to MS D->F No K Clean Ion Source E->K G Noise Persists? F->G H Contamination in MS or Mobile Phase B G->H Yes I Noise Disappears? G->I No H->K J Contamination is in the LC System I->J M Systematically Clean/Replace LC Components (Injector, tubing, column) J->M L Prepare Fresh Mobile Phases K->L N Problem Resolved L->N M->N

Caption: Troubleshooting workflow for high background noise.

Protocol: Step-by-Step Noise Investigation

  • Initial Assessment: Confirm that the high background is chemical noise by observing the mass spectrum. If you see specific, repeating ions or a characteristic pattern (like the +44 Da spacing of PEGs), it's a chemical contamination issue.[8][25] If the baseline is just "hairy" with no distinct ions, it could be an issue with nebulization or electronics.[26]

  • Isolate the Mass Spectrometer:

    • Disconnect the LC flow from the MS.

    • Using a syringe pump, directly infuse a fresh, high-purity solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) into the ion source.

    • If the background noise is low, the contamination is coming from your LC system.[27]

    • If the background remains high, the issue is with your mobile phases, the infusion solvent, or the MS ion source itself.[27]

  • Troubleshooting the MS/Solvents:

    • If the direct infusion test showed high noise, clean the ion source. This includes the ESI probe, capillary, and cone.[13][27][28]

    • Prepare fresh mobile phases and infusion solvent from new bottles of solvent and additives.[17]

    • Re-run the direct infusion test. If the noise is now low, your previous mobile phases were the source.

  • Troubleshooting the LC System:

    • If the direct infusion test was clean, the contamination is in the LC.

    • Reconnect the LC to the MS, but bypass the column with a zero-dead-volume union.

    • Run your gradient. If the background is now low, your column is the source of contamination. Try flushing it or replace it.[14][27]

    • If the background is still high, the contamination is in the LC system before the column. This could be the autosampler, injector port, or tubing. Systematically flush and clean these components.[13][29]

Question: What are some common contaminants I should look for in my mass spectra?

Answer: Recognizing the mass spectral signature of common contaminants can significantly speed up your troubleshooting process.

Contaminant Common m/z Values (Positive Ion Mode) Typical Source
Polyethylene Glycol (PEG) Series of peaks separated by 44 Da (e.g., 459, 503, 547...)Solvents, detergents, hand cream, column manufacturing.[8][30]
Phthalates m/z 391 (dioctyl phthalate, [M+H]⁺)Plasticware (tubing, well plates), solvents, lab air.[8][14][25]
Triethylamine (TEA) m/z 102Common LC buffer, very persistent. Can contaminate tubing.[30]
Siloxanes Series of peaks, often with a repeating unitDeodorant, cosmetics, lab air.[9][14]
Sodium/Potassium Adducts [M+Na]⁺, [M+K]⁺Glassware, mobile phase additives, sample matrix.[8]
Section 4: Instrument Optimization and Maintenance

Question: How can I optimize my ion source parameters to improve the signal-to-noise for Spiramine C?

Answer: Optimizing the ion source is one of the most effective ways to increase the signal for Spiramine C while potentially reducing noise.[2][31] The goal is to maximize the efficiency of desolvation and ionization of your analyte while minimizing the ionization of background components.

Key parameters to optimize include:

  • Spray Voltage: This affects the initial droplet formation. There is an optimal voltage that provides a stable spray; too high or too low can lead to instability and increased noise.[32]

  • Source Temperature (Drying Gas Temperature): This is critical for desolvation. It should be high enough to evaporate the solvent from the droplets but not so high that it causes thermal degradation of Spiramine C.[2][32]

  • Nebulizing and Drying Gas Flow: These gases assist in droplet formation and desolvation. Higher LC flow rates generally require higher gas flows.[2]

  • Cone Gas Flow (if applicable): This can help prevent neutral contaminants and solvent clusters from entering the mass spectrometer, thereby reducing background noise.[33]

Protocol: Basic Ion Source Optimization

  • Prepare a solution of Spiramine C at a known, representative concentration in your final mobile phase composition.

  • Infuse this solution directly into the MS using a syringe pump at your analytical flow rate.

  • Vary one parameter at a time (e.g., source temperature) while keeping others constant.

  • Monitor the signal intensity and stability for Spiramine C.

  • Plot the intensity versus the parameter value to find the optimum setting.

  • Repeat for each key parameter. Remember that some parameters can be interdependent.

Question: What routine maintenance should I perform to keep my LC-MS system clean?

Answer: Proactive and regular maintenance is the best defense against the gradual buildup of contamination that leads to increased background noise.[13][29][34]

Recommended Maintenance Schedule:

  • Daily/Per Run:

    • Prepare fresh aqueous mobile phase.[21]

    • Run blank injections (mobile phase blank) at the start and end of your sequence to check for carryover and system cleanliness.[1][21]

  • Weekly:

    • Flush the entire LC system with a strong wash solvent (e.g., 90:10 isopropanol:water) to remove accumulated non-polar contaminants.[29]

    • Wipe down the exterior of the ion source and probe.[21]

  • Monthly:

    • Perform a more thorough cleaning of the ion source components (cone, capillary) as per the manufacturer's instructions.[27][29]

    • Replace mobile phase inlet frits.[21]

  • As Needed:

    • If you observe a gradual increase in system backpressure, it may indicate a blockage in a frit or the column.[35]

    • If performance degrades and cannot be restored by routine cleaning, a full system cleaning or service by a qualified engineer may be necessary.[27][29]

By implementing these troubleshooting strategies and maintenance routines, you can significantly reduce background noise, improve the signal-to-noise ratio, and generate more reliable and accurate data in your Spiramine C LC-MS/MS analyses.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance?[Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • CIGS. Common LC/MS Contaminants. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • LabManager. Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. [Link]

  • YouTube. LC-MS Ion Source Parameters to Optimize | Mass Analyzer Guide. [Link]

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis. [Link]

  • PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Waters. Major Contaminants and Their Sources. [Link]

  • MAC-MOD Analytical. Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development. [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Waters Knowledge Base. How to prepare and install mobile phases on an LC/MS system to minimize contamination. [Link]

  • Chromatography Today. Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. [Link]

  • Providion. How do I identify contamination in my LC-MS system and what should I do?[Link]

  • Waters Help Center. Controlling Contamination in LC/MS Systems. [Link]

  • Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]

  • Chromatography Today. Optimizing Mobile Phase Solvent Purity for LC/MS. [Link]

  • Technology Networks. Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

  • Reddit. LC-MS Preventative Maintenance Schedule. [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. [Link]

  • Cordis. Reduction of chemical background noise in LC-MS/MS for trace analysis. [Link]

  • PMC. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. [Link]

  • Shimadzu Scientific Instruments. Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer. [Link]

  • ResearchGate. Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • PubMed. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]

  • ResearchGate. How to reduce high background noise in an LC MS/MS experiment?[Link]

  • IonSource. Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. [Link]

  • Mass Spectrometry. Controlling Contamination in LC/MS Systems. [Link]

  • Shimadzu. Background level/Noise level is too high (LCMS) | FAQ. [Link]

  • SCIEX. LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. [Link]

  • SCIEX. Advanced LC-MS Quantitation Troubleshooting At Customer Site. [Link]

  • SCIEX. LC-MS Troubleshooting and Maintenance Courses. [Link]

  • YouTube. Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • LCGC International. Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?[Link]

  • PubMed. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. [Link]

  • ResearchGate. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry | Request PDF. [Link]

Sources

Technical Support Center: Spiramine C Derivative Synthesis & Michael Addition Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and optimization of Spiramine C derivatives.

Spiramine C is an atisine-type diterpenoid alkaloid isolated from Spiraea japonica. While the natural parent compound exhibits weak biological activity, introducing a Michael acceptor moiety (specifically an α,β-unsaturated ketone) transforms it into a potent anticancer agent capable of inducing apoptosis via a unique Bax/Bak-independent pathway[1]. This guide covers both the use of Michael addition to construct the alkaloid core and the synthesis of derivatives that act as Michael acceptors in biological systems.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my intramolecular double Michael addition failing to yield the desired atisine-type polycyclic core?

Expertise & Experience: The construction of the highly caged atisine-type core via an intramolecular double Michael reaction is a powerful but sensitive cascade[2]. If you are observing incomplete cyclization or a complex mixture of side products, the root cause is almost always premature protonation of the intermediate enolate or competing 1,2-nucleophilic attack on the carbonyl. Causality & Solution: To drive the cascade to completion, the choice of base and solvent is non-negotiable. You must use a strictly anhydrous, aprotic solvent (such as THF) to prevent the intermediate enolate from picking up a proton before the second cyclization occurs. Furthermore, utilizing a sterically hindered base like Potassium tert-butoxide (KOtBu) minimizes unwanted nucleophilic attack at the carbonyl carbon, thermodynamically favoring the deprotonation required to initiate the 1,4-addition cascade[2].

Q2: How do I efficiently synthesize the α,β-unsaturated ketone derivative from natural Spiramine C without degrading the molecule?

Expertise & Experience: Natural Spiramine C contains an oxazolidine ring that is highly sensitive to strongly acidic conditions and aggressive oxidants. However, maintaining the integrity of this ring is absolutely essential for the compound's downstream biological activity[1]. Causality & Solution: Avoid Jones reagent or strong acid-based oxidations. Instead, employ active Manganese Dioxide (MnO 2​ ) at room temperature. MnO 2​ acts as a mild, heterogeneous oxidant that selectively targets the appropriate secondary alcohol to form the α,β-unsaturated ketone (dehydrospiramine C) while preserving the delicate oxazolidine ring[3].

Q3: My synthesized Spiramine C derivative shows poor cytotoxicity against multidrug-resistant cells (e.g., MCF-7/ADR). What structural feature is missing?

Expertise & Experience: Natural Spiramine C exhibits very weak cytotoxicity. The critical pharmacophore required for potent anticancer activity is a double 'Michael reaction acceptor' group—specifically, the α,β-unsaturated ketone moiety[1]. Causality & Solution: This moiety acts as an electrophile in biological systems. It allows the Spiramine C derivative to covalently bind to specific intracellular targets, triggering a unique apoptotic pathway that bypasses the traditional Bax/Bak mitochondrial proteins[1]. If your synthetic derivative is fully saturated, it lacks this reactivity and will fail to induce apoptosis in multidrug-resistant phenotypes.

Part 2: Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between the presence of a Michael acceptor (α,β-unsaturated ketone) and the resulting cytotoxicity against human cancer cell lines.

CompoundStructural ModificationA549 (Lung) IC 50​ (μM)MCF-7/ADR (Breast, MDR) IC 50​ (μM)
Spiramine C (Parent) None> 40.0> 40.0
Derivative 3 Saturated ketone25.333.2
Derivative 1 α,β-unsaturated ketone5.88.1

Data demonstrating the critical role of the Michael acceptor moiety in enhancing cytotoxicity[4].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Catalyzed Intramolecular Double Michael Addition

This protocol is designed to construct the polycyclic core of atisine-type scaffolds using an acyclic precursor containing both Michael donor and acceptor moieties.

  • Preparation: Dissolve the acyclic precursor in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere to ensure strictly moisture-free conditions.

  • Initiation: Cool the reaction vessel to -78°C. Add 1.1 equivalents of Potassium tert-butoxide (KOtBu) dropwise. Causality: The low temperature controls the kinetic deprotonation and prevents runaway polymerization.

  • Cascade Propagation: Gradually warm the reaction mixture to room temperature over a period of 4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. A successful double Michael addition will yield a mass corresponding to the cyclized core without the addition of solvent/water mass, confirming an intramolecular rearrangement rather than an intermolecular quenching event.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (EtOAc), dry over Na 2​ SO 4​ , and purify the concentrated organic layer via silica gel chromatography.

Protocol B: Mild Oxidation to α,β-Unsaturated Ketone (Michael Acceptor)

This protocol details the conversion of natural Spiramine C to its highly active α,β-unsaturated ketone derivative[3].

  • Preparation: Dissolve natural Spiramine C in anhydrous Dichloromethane (DCM).

  • Oxidation: Add 10 equivalents of active Manganese Dioxide (MnO 2​ ). Causality: The large excess of this heterogeneous reagent compensates for its mild nature, ensuring complete conversion without over-oxidation or cleavage of the oxazolidine ring.

  • Reaction: Stir the suspension vigorously at room temperature for 72 hours.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The formation of the α,β-unsaturated ketone will result in a new, highly UV-active spot due to the extended conjugation, a feature entirely absent in the parent Spiramine C.

  • Workup: Filter the reaction mixture through a Celite pad to remove the MnO 2​ . Concentrate the filtrate under reduced pressure to yield the crude dehydrospiramine C, ready for downstream purification.

Part 4: Visualizations & Workflows

G A Acyclic Precursor (Michael Donor & Acceptors) B Base Addition (KOtBu in THF) A->B C First Michael Addition (Enolate Formation) B->C D Intramolecular Cascade (Second Michael Addition) C->D E Polycyclic Core (Atisine-type Scaffold) D->E

Workflow of base-catalyzed double Michael addition for Spiramine C core synthesis.

Pathway S Spiramine C Derivative (α,β-Unsaturated Ketone) M Mitochondrial Outer Membrane Permeabilization (MOMP) S->M Direct Activation C Cytochrome c Release M->C A Caspase Cascade Activation C->A D Apoptosis (Bax/Bak-Independent) A->D

Bax/Bak-independent apoptotic pathway induced by Spiramine C Michael acceptors.

References

  • Title: Structure-Activity Relationship of Spiramine Derivatives in Cancer Cell Apoptosis - Benchchem | Source: benchchem.com | URL: 4

  • Title: Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed | Source: nih.gov | URL: 1

  • Title: Atisine|Diterpenoid Alkaloid for Research - Benchchem | Source: benchchem.com | URL: 2

  • Title: C20-DITERPENOID ALKALOIDS | Source: hebmu.edu.cn | URL: 3

Sources

overcoming poor cellular uptake of Spiramine C in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Cellular Uptake of Spiramine C in Cytotoxicity Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests where researchers observe a frustrating disconnect between a compound's promising in silico target-binding affinity and its in vitro cellular potency. For atisine-type diterpenoid alkaloids like Spiramine C (isolated from Spiraea japonica), poor cellular uptake is a primary culprit for false-negative cytotoxicity data [1].

This guide provides mechanistic troubleshooting, structural insights, and self-validating protocols to ensure your assays reflect true pharmacological potential.

Section 1: Troubleshooting & FAQs on Spiramine C Uptake

Q1: Why does natural Spiramine C show weak cytotoxicity (IC50 > 40 μM) in my standard 2D assays? A1: The causality lies in the physicochemical properties of the natural alkaloid. Spiramine C is highly hydrophobic and lacks active transport mechanisms to cross the lipid bilayer. In standard culture media containing 10% Fetal Bovine Serum (FBS), highly lipophilic compounds heavily bind to serum proteins (such as bovine serum albumin). This non-specific binding drastically reduces the "free fraction" of the drug available to partition into the cell membrane. Consequently, the intracellular concentration remains well below the therapeutic threshold, leading to artificially high IC50 values.

Q2: How can structural modifications of Spiramine C improve its cellular uptake and potency? A2: Structure-Activity Relationship (SAR) studies demonstrate that introducing an α,β-unsaturated ketone moiety (a double "Michael reaction acceptor") significantly enhances both membrane permeability and cytotoxic efficacy [2]. This modification alters the compound's lipophilicity profile, allowing better membrane partitioning, and introduces a reactive center that engages intracellular targets to trigger a unique Bax/Bak-independent apoptotic pathway [3].

Table 1: Comparative Cytotoxicity of Spiramine C and its Derivatives (Data summarizes the impact of structural modifications on IC50 values across multiple human cancer cell lines [2]).

CompoundStructural ModificationA549 (Lung) IC50 (μM)HeLa (Cervical) IC50 (μM)Bel-7402 (Liver) IC50 (μM)MCF-7/ADR (Breast, MDR) IC50 (μM)
Spiramine C None (Parent)> 40.0> 40.0> 40.0> 40.0
Derivative 1 α,β-unsaturated ketone5.86.57.28.1
Derivative 3 Saturated ketone25.328.130.533.2

Q3: My compound precipitates when added to the culture media. How do I fix this? A3: Precipitation occurs when the local concentration of the DMSO stock exceeds the aqueous solubility limit of the media, preventing cellular uptake entirely. To troubleshoot:

  • Pre-dilution: Do not add the 10 mM DMSO stock directly to the cells. Perform serial dilutions in a transitional solvent mixture or directly into pre-warmed culture media in a separate plate before transferring to the cell plate.

  • Carrier Molecules: If precipitation persists, utilize cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic Spiramine C. This enhances its aqueous solubility without compromising its ability to partition into the cell membrane upon contact.

Section 2: Mechanistic Workflows and Signaling Pathways

To conceptualize the necessary experimental adjustments, review the workflow for optimizing formulation and the downstream signaling pathway activated once cellular uptake is successfully achieved.

Workflow for optimizing Spiramine C formulation and cellular uptake in vitro.

Once successfully internalized, modified Spiramine C derivatives bypass conventional resistance mechanisms (like Bax/Bak mutations) to induce apoptosis [1].

Bax/Bak-independent apoptotic signaling pathway induced by Spiramine C derivatives.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating strict internal controls that immediately flag whether an assay failure is due to the drug, the biological model, or the solvent.

Protocol 1: Low-Serum Cytotoxicity Assay for Hydrophobic Alkaloids

Purpose: To maximize the free fraction of Spiramine C available for cellular uptake by minimizing serum protein binding, while validating solvent non-toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7/ADR) at a density of 5×103 cells/well in a 96-well plate using complete media (10% FBS, 1% penicillin-streptomycin). Incubate at 37°C, 5% CO2 for 24 hours to allow adherence [2].

  • Media Exchange (The Causality Step): Aspirate the 10% FBS media. Wash cells gently with 1X PBS. Add 100 μL of low-serum media (1% to 2% FBS). Why? Reducing serum limits the albumin available to sequester Spiramine C, driving the equilibrium toward cellular partitioning [4].

  • Drug Preparation: Prepare a 10 mM stock of Spiramine C in 100% cell-culture grade DMSO. Perform serial dilutions directly into the low-serum media.

  • Treatment & Self-Validation Controls:

    • Test Wells: Add Spiramine C dilutions (e.g., 1 to 50 μM).

    • Vehicle Control: Add media containing the exact highest concentration of DMSO used in the test wells (must be ≤0.5% ). Validation: If vehicle control viability drops below 95%, your solvent is causing cytotoxicity, invalidating the drug data.

    • Positive Control: Add Adriamycin (Doxorubicin) at a known IC50 concentration [4]. Validation: Confirms the cell line is currently responsive to apoptotic stimuli and has not drifted genetically.

  • Incubation & Readout: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media, add 150 μL DMSO to dissolve the purple formazan crystals, and measure absorbance at 570 nm.

Protocol 2: Intracellular Uptake Quantification via LC-MS/MS

Purpose: To directly prove that poor cytotoxicity is due to poor uptake, rather than a lack of target engagement.

Step-by-Step Methodology:

  • Exposure: Seed cells in 6-well plates. Treat with 10 μM Spiramine C in low-serum media for 4, 8, and 24 hours.

  • Washing (Critical Step): Aspirate media. Wash cells three times with ice-cold PBS containing 1% BSA, followed by one wash with plain ice-cold PBS. Why? The BSA acts as a "sponge" to remove any highly lipophilic Spiramine C non-specifically stuck to the outer leaflet of the cell membrane, ensuring you only measure truly internalized drug.

  • Lysis & Extraction: Lyse cells using 200 μL of RIPA buffer. Add 400 μL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and extract the alkaloid.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the intracellular Spiramine C concentration against a standard curve. Normalize the drug concentration to total cellular protein content (using a BCA assay on a parallel un-extracted lysate aliquot).

References

  • Title: Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids Source: RSC Advances URL: [Link]

Validation & Comparative

Overcoming Multidrug Resistance: Validation of Spiramine C Cytotoxicity in MCF-7/ADR Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multidrug resistance (MDR) remains a critical bottleneck in breast cancer oncology. The MCF-7/ADR cell line, a doxorubicin-resistant variant of the MCF-7 human breast adenocarcinoma line, serves as the gold-standard in vitro model for studying chemoresistance[1]. While conventional anthracyclines like Doxorubicin fail against these cells due to aggressive drug efflux and apoptotic dysregulation, atisine-type diterpenoid alkaloids isolated from Spiraea japonica—specifically Spiramine C and its synthetic derivatives—have demonstrated potent, targeted cytotoxicity[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Spiramine C derivatives against standard chemotherapeutics. By detailing the causality behind the resistance mechanisms and providing a self-validating experimental workflow, this guide equips researchers with the authoritative protocols necessary to evaluate Bax/Bak-independent apoptotic agents.

The Mechanistic Bottleneck of MCF-7/ADR Cells

To validate a new compound, we must first understand why the standard-of-care fails. Doxorubicin induces cell death primarily by intercalating DNA and triggering the classical intrinsic apoptotic pathway, which heavily relies on the pro-apoptotic effector proteins Bax and Bak[4][5].

MCF-7/ADR cells evade this mechanism through two primary adaptations:

  • Drug Efflux: Overexpression of the ABCB1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, actively clears Doxorubicin from the intracellular space before it can reach the nucleus[6].

  • Apoptotic Deficits: MCF-7/ADR cells exhibit profound defects in caspase activation and often downregulate or mutate Bax/Bak, rendering the classical intrinsic apoptotic pathway inert even if the drug successfully bypasses efflux pumps[6][7].

Spiramine C Derivatives: Structural Advantages & Mechanism of Action

Natural Spiramine C exhibits relatively weak cytotoxicity (IC50 > 40 μM)[2]. However, structure-activity relationship (SAR) studies reveal that introducing an α,β-unsaturated ketone moiety transforms the molecule into a potent Michael addition acceptor[2][8].

Crucially, these optimized Spiramine C derivatives bypass the resistance mechanisms of MCF-7/ADR cells. Instead of relying on Bax/Bak oligomerization, they directly induce Mitochondrial Outer Membrane Permeabilization (MOMP)[2][9]. This Bax/Bak-independent mechanism triggers the release of cytochrome c and subsequent caspase cascade, effectively short-circuiting the cancer cell's acquired resistance[8][9].

Mechanism Dox Doxorubicin (Standard Chemotherapy) Pgp P-gp Efflux Pump (Overexpressed in MCF-7/ADR) Dox->Pgp Effluxed by DNA DNA Intercalation Dox->DNA Surviving Drug Spiramine Spiramine C Derivative (α,β-unsaturated ketone) MOMP Direct MOMP Activation Spiramine->MOMP Bax/Bak Independent Pgp->Dox Resistance BaxBak Bax/Bak Activation (Mutated/Downregulated) DNA->BaxBak Classical Pathway Apoptosis Cancer Cell Apoptosis BaxBak->Apoptosis Blocked in MDR MOMP->Apoptosis Cytochrome c release

Fig 1. Bax/Bak-independent apoptotic signaling of Spiramine C vs. Doxorubicin resistance.

Comparative Cytotoxicity: Spiramine C vs. Doxorubicin

To objectively evaluate performance, quantitative viability data must be compared between the wild-type (MCF-7) and the resistant (MCF-7/ADR) lines. The Resistance Index (RI) is calculated as IC50​(MCF−7/ADR)/IC50​(MCF−7) . A lower RI indicates that the compound effectively overcomes the resistance phenotype.

CompoundMCF-7 (WT) IC50 (μM)MCF-7/ADR IC50 (μM)Resistance Index (RI)Mechanism of Action
Doxorubicin 0.10 - 3.0912.9 - 13.2~4.2 - 129.0DNA Intercalation (Bax/Bak Dependent)[1][6]
Natural Spiramine C > 40.0> 40.0N/AWeak baseline cytotoxicity[2]
Spiramine C Deriv. 1 (α,β-unsaturated ketone)~5.88.1~1.4Direct MOMP (Bax/Bak Independent)[2][9]

Data Synthesis Note: Spiramine C derivatives maintain a near 1:1 efficacy ratio between wild-type and resistant cells, proving their ability to bypass P-gp efflux and apoptotic deficits[2][9].

Self-Validating Experimental Protocols

A robust protocol must be internally controlled. The following workflow ensures that the observed cytotoxicity of Spiramine C is genuinely due to its unique mechanism, rather than experimental artifacts or the stochastic loss of the MCF-7/ADR resistance phenotype.

Workflow Step1 1. Cell Culture Maintain in 1 μM Dox Step2 2. Treatment Spiramine C vs Dox Step1->Step2 Step3 3. Viability Assay CCK-8 Readout Step2->Step3 Step4 4. Apoptosis Annexin V/PI Flow Step3->Step4 Step5 5. Mechanism Western Blot Step4->Step5

Fig 2. Step-by-step experimental workflow for validating Spiramine C in MCF-7/ADR cells.

Cell Culture & Phenotype Maintenance
  • Causality: MCF-7/ADR cells will gradually lose their P-gp overexpression if cultured without selective pressure.

  • Protocol: Maintain MCF-7/ADR cells in DMEM supplemented with 10% FBS and 1 μM Doxorubicin [4][6].

  • Critical Step: Remove Doxorubicin from the media and wash cells with PBS 72 hours prior to seeding for any assay to prevent drug-drug interactions with Spiramine C.

Viability & Cytotoxicity Profiling (CCK-8)
  • Causality: While MTT is common, the CCK-8 assay utilizes WST-8, producing a water-soluble formazan. This eliminates the need for DMSO solubilization, reducing handling errors and preserving the integrity of the readouts when testing highly lipophilic diterpenoid alkaloids.

  • Protocol:

    • Seed MCF-7 and MCF-7/ADR cells in 96-well plates at 5×103 cells/well[4]. Incubate overnight.

    • Treat cells with a concentration gradient of Spiramine C derivatives (e.g., 1, 3, 10, 30, 100 μM) and Doxorubicin as a control for 48–72 hours.

    • Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours.

    • Measure absorbance at 450 nm and calculate IC50 using non-linear regression.

Apoptosis Quantification (Flow Cytometry)
  • Causality: Cytotoxicity assays cannot differentiate between necrosis and apoptosis. Annexin V/PI double staining confirms that the mechanism of cell death induced by Spiramine C is indeed apoptotic[7][9].

  • Protocol:

    • Treat MCF-7/ADR cells with Spiramine C at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

    • Harvest cells (ensure collection of floating cells, which are often late-apoptotic).

    • Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations[9].

Mechanistic Validation (Western Blot)
  • Causality: To definitively prove the Bax/Bak-independent nature of Spiramine C, we must probe the downstream effectors of MOMP while confirming the absence of upstream Bax/Bak activation[5][8].

  • Protocol:

    • Lyse Spiramine C-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe for primary targets: Cytochrome c (cytosolic fraction to confirm MOMP), Cleaved Caspase-3/7 (to confirm executioner caspase activation), and Bax/Bak (to confirm lack of upregulation compared to vehicle control)[5][7].

Conclusion

The validation of Spiramine C derivatives in MCF-7/ADR cells provides a compelling blueprint for overcoming anthracycline resistance in breast cancer. By leveraging an α,β-unsaturated ketone modification, these compounds successfully bypass P-gp efflux and directly initiate MOMP, inducing apoptosis independently of the frequently mutated Bax/Bak pathways. For drug development professionals, integrating the rigorous, self-validating protocols outlined above ensures high-fidelity data when evaluating novel, non-classical apoptotic agents.

References

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. nih.gov.
  • A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. plos.org.
  • and MRP1-independent Doxorubicin-resistant Variant of the MCF-7 Breast Cancer Cell Line with Defects in Caspas. iiarjournals.org.
  • A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. semanticscholar.org.
  • Structure-Activity Relationship of Spiramine Derivatives in Cancer Cell Apoptosis. benchchem.com.
  • Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Compar
  • Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling p
  • Spiramine A Derivatives: A Technical Guide to Their Bioactive Potential. benchchem.com.
  • Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids. rsc.org.
  • Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic P

Sources

A Comparative Guide to Platelet-Activating Factor Antagonism: Ginkgolide B and Other PAF Receptor Blockers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, Platelet-Activating Factor (PAF) stands out as a potent phospholipid mediator, playing a critical role in a wide spectrum of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] The profound effects of PAF are mediated through its specific G-protein coupled receptor, the PAF receptor (PAFR).[3][4][5] Consequently, the development of effective PAFR antagonists is a significant area of research for therapeutic intervention in numerous diseases.[6][7]

This guide provides a detailed comparison of PAF receptor antagonists, with a primary focus on the well-characterized natural product, Ginkgolide B. While this analysis aimed to include a comparison with Spiramine C, a thorough review of scientific literature yielded no data on its activity as a platelet-activating factor antagonist. Therefore, to provide a valuable comparative perspective, this guide will contrast Ginkgolide B with other established PAF antagonists.

The Central Role of the PAF Signaling Cascade

Platelet-Activating Factor is synthesized by a variety of cells, including platelets, neutrophils, and endothelial cells, primarily through a remodeling pathway involving the enzyme phospholipase A2.[4][8] Upon binding to its receptor (PAFR) on target cells, PAF triggers a cascade of intracellular events. This G-protein coupled receptor activation leads to the stimulation of phospholipases, resulting in the generation of second messengers and the activation of downstream signaling pathways like MAPK, ultimately leading to cellular responses such as platelet aggregation, increased vascular permeability, and bronchoconstriction.[3][5][9]

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) G_Protein G-Protein PAFR->G_Protein Activates PAF PAF PAF->PAFR Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation & Inflammatory Responses Ca_Mobilization->Platelet_Aggregation PKC_Activation->Platelet_Aggregation Ginkgolide_B Ginkgolide B Ginkgolide_B->PAFR Antagonizes

Caption: The PAF signaling pathway, illustrating the point of inhibition by PAFR antagonists like Ginkgolide B.

Ginkgolide B: A Potent Natural PAF Antagonist

Ginkgolide B is a terpenoid lactone isolated from the leaves of the Ginkgo biloba tree.[5] It is one of the most extensively studied natural PAF antagonists.[5]

Mechanism of Action

Ginkgolide B functions as a competitive antagonist of the PAF receptor.[10] It binds to the receptor, thereby preventing PAF from binding and initiating the downstream signaling cascade that leads to platelet aggregation and other inflammatory responses.[10]

Potency and Efficacy

The potency of Ginkgolide B has been evaluated in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) for PAF-induced platelet aggregation can vary depending on the experimental conditions. One study reported an IC50 of 442 nM for Ginkgolide B in inhibiting PAF-induced aggregation of rabbit platelets.[11][12][13] Another study noted that PAF-mediated aggregation of human platelets was half-maximally inhibited by Ginkgolide B at a concentration of 2.5 microg/ml.[14] The inhibitory constant (Ki) of Ginkgolide B for the PAF receptor has been reported to be 1.3 µM.[15]

Comparative Analysis of PAF Receptor Antagonists

To provide a broader context for the activity of Ginkgolide B, the following table compares its potency with other known PAF receptor antagonists.

AntagonistTypeIC50 / Ki (PAF-induced Platelet Aggregation)Species
Ginkgolide B Natural Product442 nM (IC50)[11][12][13] / 1.3 µM (Ki)[15]Rabbit / Human
WEB 2086 Synthetic170 nM (IC50)Human
CV-3988 Synthetic79 nM (IC50 for [3H]-PAF binding)Rabbit
Kadsurenone Natural Product2.8 µM (IC50)Rabbit

Note: IC50 and Ki values can vary based on experimental conditions, such as the source of platelets and the specific assay used.

Experimental Protocol: In Vitro Platelet Aggregation Assay for PAF Antagonism

This protocol provides a step-by-step method for evaluating the inhibitory effect of compounds like Ginkgolide B on PAF-induced platelet aggregation using Light Transmission Aggregometry (LTA).[16][17][18]

Materials and Reagents
  • Freshly drawn human whole blood (in 3.2% sodium citrate)

  • Platelet-Activating Factor (PAF)

  • Test compounds (e.g., Ginkgolide B)

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Centrifuge

Step-by-Step Methodology
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.[18]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 10 minutes to obtain PPP.[16]

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[18]

  • Inhibition Assay:

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • Add 50 µL of the test compound (at various concentrations) or vehicle control and incubate for 5 minutes at 37°C.

    • Initiate aggregation by adding a pre-determined concentration of PAF (a concentration that induces sub-maximal aggregation).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (150-200 x g) for Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (1500-2000 x g) for Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count in PRP using PPP PPP_Preparation->Platelet_Adjustment Aggregometer_Setup 5. Calibrate Aggregometer (PRP=0%, PPP=100%) Platelet_Adjustment->Aggregometer_Setup Incubation 6. Incubate PRP with Test Compound or Vehicle Aggregometer_Setup->Incubation PAF_Addition 7. Add PAF to Induce Aggregation Incubation->PAF_Addition Data_Acquisition 8. Record Light Transmission PAF_Addition->Data_Acquisition Data_Analysis 9. Calculate % Inhibition and IC50 Value Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro platelet aggregation assay to assess PAF antagonism.

Conclusion

Ginkgolide B stands as a significant natural antagonist of the Platelet-Activating Factor receptor, with a well-documented mechanism of action and in vitro potency. Its ability to competitively inhibit PAF binding makes it a valuable tool for research into PAF-mediated pathologies and a potential lead for the development of novel anti-inflammatory and anti-thrombotic therapies. The provided experimental protocol offers a robust framework for researchers to evaluate and compare the efficacy of various PAF antagonists, contributing to the advancement of this critical area of drug discovery.

References

  • The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC. (n.d.).
  • Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed. (2008, April 15).
  • Interplay Between EGFR and the Platelet-Activating Factor/PAF Receptor Signaling Axis Mediates Aggressive Behavior of Cervical Cancer. (2020, December 17).
  • Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed. (2005, January 15).
  • Signal transduction pathways affected by platelet activating factor... - ResearchGate. (n.d.).
  • PLATELET ACTIVATING FACTOR ANTAGONISTS - Pakistan Journal of Pharmaceutical Sciences. (n.d.).
  • Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - MDPI. (2022, October 20).
  • New Insights Into the Pathologic Roles of the Platelet-Activating Factor System - Frontiers. (n.d.).
  • Ginkgolide B | PAFR antagonist | CAS 15291-77-7 - Selleck Chemicals. (n.d.).
  • Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC. (2021, August 24).
  • Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation | ACS Omega - ACS Publications. (2021, August 24).
  • Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - ResearchGate. (2021, August 10).
  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC. (2018, December 26).
  • (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - ResearchGate. (2019, January 3).
  • Application Notes and Protocols: Platelet Aggregation Assay Using PAR-4 Agonist Peptide - Benchchem. (n.d.).
  • Mechanism of PAF-induced platelet aggregation in man - PubMed. (n.d.).
  • Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC. (n.d.).
  • Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC - NIH. (n.d.).
  • Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC. (n.d.).

Sources

Structural and Functional Dynamics of Atisine-Type Diterpenoid Alkaloids: A Comparative Guide to Spiramine C and Spiramine D

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward complex natural products to overcome multidrug resistance, C20-diterpenoid alkaloids have emerged as highly promising scaffolds. Isolated primarily from Spiraea japonica, Spiramine C and Spiramine D are two closely related atisine-type pseudoalkaloids[1]. While they share a nearly identical heptacyclic core, a single stereochemical divergence drastically influences their spatial conformation and, consequently, their pharmacological behavior.

This guide provides an objective, data-driven comparison of Spiramine C and Spiramine D, detailing their structural nuances, functional profiles, and the experimental methodologies required to validate their unique apoptotic mechanisms.

Structural Divergence: The C-19 Stereocenter

Spiramine C and Spiramine D are classified as atisine-type C20-diterpenoid alkaloids, a class characterized by a complex, rigid carbon skeleton derived from the amination of an ent-atisane diterpene precursor[2]. Both molecules feature a defining oxazolidine ring —a critical pharmacophore for their biological activity.

The sole structural difference between the two compounds lies in the stereochemistry at the C-19 position :

  • Spiramine C: Possesses a 19S configuration[3].

  • Spiramine D: Possesses a 19R configuration[3].

The Causality of Stereochemistry: In rigid polycyclic systems, a single epimeric shift (from S to R) alters the spatial projection of the oxazolidine ring. This conformational change affects the molecule's steric bulk and hydrogen-bonding vector. When these alkaloids interact with biological targets—such as voltage-gated ion channels or apoptotic regulatory proteins—the C-19 orientation dictates the thermodynamic stability of the drug-target complex, directly influencing binding affinity and efficacy.

G GGPP Geranylgeranyl Pyrophosphate (Diterpene Precursor) ent_Atisane ent-Atisane Skeleton (C20 Core) GGPP->ent_Atisane Cyclization Oxazolidine Oxazolidine Ring Formation & Amination ent_Atisane->Oxazolidine Biosynthesis SpiramineC Spiramine C (19S Stereocenter) Oxazolidine->SpiramineC Stereoselective (S) SpiramineD Spiramine D (19R Stereocenter) Oxazolidine->SpiramineD Stereoselective (R)

Biosynthetic divergence of Spiramine C and D establishing C-19 stereocenters.

Functional and Pharmacological Profiling

Despite their structural similarities, Spiramine C and D exhibit distinct, potent bioactivities that make them valuable in oncology and neuropharmacology.

Anti-Cancer and Apoptotic Activity

Both Spiramine C and D demonstrate significant antiproliferative activity against the MCF-7 breast cancer cell line[1]. However, the most groundbreaking functional trait of these compounds is observed in their derivatives. When modified to bear an α,β-unsaturated ketone (acting as a double Michael reaction acceptor), spiramine derivatives induce apoptosis in a Bax/Bak-independent manner [4]. This is highly unusual, as most chemotherapeutics rely on the Bax/Bak-mediated intrinsic mitochondrial pathway to trigger cell death. By bypassing this pathway, spiramine derivatives can effectively target multidrug-resistant tumor cells (e.g., MCF-7/ADR) that have downregulated Bax/Bak expression[4].

Anti-Inflammatory and Neuroprotective Effects

Beyond oncology, these atisine-type alkaloids suppress the generation of nitric oxide (NO) in macrophages and significantly decrease the levels of proinflammatory cytokines (IL-1β, IL-6)[1]. In models of global forebrain ischemia, related spiramine compounds reduce lipid peroxide (LPO) content and increase glutathione peroxidase (GSH-PX) activity, highlighting a broad neuroprotective profile[1].

Quantitative Comparison Summary
Feature / PropertySpiramine CSpiramine D
Chemical Class C20-Diterpenoid Alkaloid (Atisine-type)C20-Diterpenoid Alkaloid (Atisine-type)
C-19 Stereochemistry 19S Configuration19R Configuration
Key Pharmacophore Oxazolidine RingOxazolidine Ring
Primary Source Spiraea japonicaSpiraea japonica
Target Cell Lines MCF-7, MCF-7/ADRMCF-7, MCF-7/ADR
Apoptotic Mechanism Bax/Bak-independent (via derivatives)Bax/Bak-independent (via derivatives)

Experimental Methodology: Bax/Bak-Independent Apoptosis Assay

To objectively evaluate the unique apoptotic pathways triggered by Spiramine C and D derivatives, researchers must utilize a self-validating experimental system. The following protocol leverages double-knockout cell lines to definitively prove mechanistic independence from classical mitochondrial apoptosis.

Rationale & Causality

By utilizing Mouse Embryonic Fibroblasts (MEFs) that completely lack both Bax and Bak genes (Bax-/- Bak-/-), any observed apoptosis must occur via an alternative pathway. If spiramine derivatives successfully induce cell death in these knockout cells, it confirms their ability to bypass standard chemo-resistance mechanisms[4].

Step-by-Step Protocol

Step 1: Cell Culture & Seeding

  • Action: Culture wild-type MEFs and Bax-/- Bak-/- MEFs in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 5×103 cells/well.

  • Causality: Seeding ensures cells enter the logarithmic growth phase. Actively dividing cells are required to accurately measure the antiproliferative effects of the alkaloids.

Step 2: Compound Administration

  • Action: Treat the cells with a dose-response gradient (e.g., 1, 5, 10, 25, 50 µM) of Spiramine C and D derivatives for 24 to 48 hours. Include a vehicle control (0.1% DMSO).

  • Causality: A concentration gradient is essential for calculating the IC50 value, providing a quantitative metric of potency rather than a binary live/dead observation.

Step 3: Viability Quantification (MTT Assay)

  • Action: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

  • Causality: The MTT assay measures mitochondrial reductase activity. A decrease in absorbance directly correlates with reduced cellular metabolic viability, serving as the primary indicator of cytotoxicity.

Step 4: Apoptotic Pathway Validation (Flow Cytometry)

  • Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry.

  • Causality: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining definitively distinguishes true apoptosis from non-specific necrotic toxicity.

G Cell Cell Culture MEFs (Bax-/- Bak-/-) Treat Compound Treatment Spiramine Gradients Cell->Treat Assay Viability Assay (MTT / CCK-8) Treat->Assay Flow Apoptosis Analysis (Annexin V/PI Flow) Assay->Flow Data Mechanistic Validation (Bax/Bak-Independent) Flow->Data

Experimental workflow for validating Bax/Bak-independent apoptosis by Spiramine derivatives.

References

  • [1] PHYTOCHEMICAL, PHARMACOLOGICAL AND TOXICOLOGICAL STUDIES OF ALKALOID- AND SESQUITERPENE LACTONE- CONTAINING MEDICINAL PLANTS - SZTE Doktori Repozitórium. u-szeged.hu. 1

  • [4] Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed. nih.gov. 4

  • [2] C20-DITERPENOID ALKALOIDS. hebmu.edu.cn. 2

  • [3] Recent Advances Towards Syntheses of Diterpenoid Alkaloids. thieme-connect.com. 3

Sources

Validating Bax/Bak-Independent Apoptosis of Spiramine C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Executive Summary: The Challenge of Apoptotic Resistance

The evasion of apoptosis is a fundamental hallmark of cancer and a primary driver of multidrug resistance (MDR). Canonical intrinsic apoptosis relies heavily on the pro-apoptotic Bcl-2 family proteins, Bax and Bak, to execute Mitochondrial Outer Membrane Permeabilization (MOMP)[1]. Standard chemotherapeutics (e.g., Doxorubicin) and targeted BH3 mimetics (e.g., Venetoclax) depend entirely on this Bax/Bak oligomerization to trigger cell death. Consequently, cancer cells frequently downregulate or mutate Bax and Bak to survive therapeutic interventions[2].

Spiramine C, an atisine-type diterpenoid alkaloid isolated from the Chinese herbal medicine Spiraea japonica, and its synthetic derivatives have emerged as potent counter-measures to this resistance[3]. Specifically, Spiramine C derivatives engineered with an α,β-unsaturated ketone moiety have been shown to induce apoptosis in a strictly Bax/Bak-independent manner, bypassing traditional resistance bottlenecks to effectively eliminate MDR cancer cells[4].

Mechanistic Comparison: Canonical vs. Bax/Bak-Independent Pathways

To fully leverage Spiramine C derivatives in drug development, researchers must understand how their mechanism diverges from standard alternatives.

  • Canonical Agents (e.g., Doxorubicin, Venetoclax): These compounds induce cellular stress or inhibit anti-apoptotic proteins (Bcl-2/Bcl-xL), which subsequently activates Bax and Bak. These effector proteins must oligomerize to form pores in the mitochondrial membrane, releasing cytochrome c to activate caspases[5]. If Bax/Bak are absent, these drugs fail.

  • Bax/Bak-Independent Agents (e.g., Spiramine C Derivatives, Chelerythrine): These compounds act directly on the mitochondria to induce MOMP and a loss of mitochondrial membrane potential (ΔΨm) without requiring the presence of Bax or Bak[3],[6]. While the exact pore-forming mechanism is still under investigation, it is hypothesized to involve the direct modulation of the mitochondrial permeability transition pore (mPTP) or unique lipid-protein interactions at the outer membrane[6],[7].

G cluster_0 Canonical Pathway (e.g., Doxorubicin) cluster_1 Spiramine C Derivative Pathway Doxo Chemotherapeutic Agent BH3 BH3-only Proteins Doxo->BH3 BaxBak Bax/Bak Oligomerization BH3->BaxBak MOMP MOMP & Cytochrome c Release BaxBak->MOMP Spiramine Spiramine C Derivative DirectMOMP Direct Mitochondrial Action Spiramine->DirectMOMP DirectMOMP->MOMP Apoptosis Caspase Activation & Apoptosis MOMP->Apoptosis

Caption: Canonical Bax/Bak-dependent vs. Spiramine C-driven Bax/Bak-independent apoptosis pathways.

Quantitative Data: Structure-Activity Relationship (SAR)

Natural Spiramine C and D exhibit weak cytotoxicity. However, chemical modification—specifically the introduction of an α,β-unsaturated ketone acting as a double Michael reaction acceptor—drastically enhances their potency[3],[2].

The table below summarizes the critical SAR data, demonstrating how the α,β-unsaturated ketone modification drops the IC50 from >40 µM to highly potent single-digit micromolar ranges, even in the multidrug-resistant breast cancer line MCF-7/ADR[2].

CompoundParent ScaffoldR Group ModificationA549 (Lung) IC50 (μM)Hela (Cervical) IC50 (μM)Bel-7402 (Liver) IC50 (μM)MCF-7/ADR (MDR Breast) IC50 (μM)
Spiramine C CNone> 40.0> 40.0> 40.0> 40.0
Spiramine D DNone> 40.0> 40.0> 40.0> 40.0
Derivative 1 Cα,β-unsaturated ketone5.8 6.5 7.2 8.1
Derivative 2 Dα,β-unsaturated ketone4.9 5.3 6.8 7.5
Derivative 3 CSaturated ketone25.328.130.533.2

Experimental Validation Strategy: Self-Validating Protocols

As an application scientist, proving Bax/Bak-independence requires a rigorous, self-validating experimental design. The gold standard involves comparative assays utilizing Wild-Type (WT) and Bax/Bak Double Knockout (DKO) Mouse Embryonic Fibroblasts (MEFs)[6].

The Logic of the System: If a compound kills WT MEFs but fails to kill DKO MEFs, its mechanism is Bax/Bak-dependent. If it kills both cell lines with comparable efficacy, it is definitively Bax/Bak-independent[3].

Workflow Start Select Cell Lines: WT vs DKO MEFs Treat Compound Treatment (Spiramine vs Control) Start->Treat Assay1 Annexin V/PI Staining (Flow Cytometry) Treat->Assay1 Assay2 JC-1 Assay (ΔΨm Measurement) Treat->Assay2 Assay3 Subcellular Fractionation (Cytochrome c Blot) Treat->Assay3 Validate Confirm Bax/Bak Independent Apoptosis Assay1->Validate Assay2->Validate Assay3->Validate

Caption: Workflow for validating Bax/Bak-independent apoptosis via flow cytometry and mitochondrial assays.

Protocol 1: Apoptosis Quantification via Annexin V/PI Flow Cytometry
  • Causality: Annexin V binds to phosphatidylserine (PS), which actively flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA only when the cell membrane is physically compromised (late apoptosis/necrosis)[4]. Using both stains differentiates true, programmed apoptosis from non-specific necrotic toxicity.

  • Methodology:

    • Seed WT and Bax(-/-)/Bak(-/-) DKO MEFs in 6-well plates and culture overnight to ~70% confluence.

    • Treat cells with the Spiramine C derivative (e.g., Derivative 1 at its IC50) or a canonical control (e.g., Doxorubicin) for 24 to 48 hours.

    • Harvest cells (crucially, include all floating cells in the media to capture late apoptotic populations), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature[4].

    • Analyze via flow cytometry.

    • Validation Checkpoint: Doxorubicin will only induce Annexin V positivity in WT MEFs. Spiramine C derivatives must induce Annexin V positivity in both WT and DKO MEFs to prove independence[3].

Protocol 2: Mitochondrial Depolarization Assessment (JC-1 Assay)
  • Causality: MOMP is preceded or accompanied by a collapse in the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that forms red fluorescent J-aggregates in healthy, polarized mitochondria, but diffuses into green fluorescent monomers when the membrane depolarizes[8]. This assay proves the mitochondria are the direct target of the compound.

  • Methodology:

    • Post-treatment, incubate MEFs with JC-1 dye (5 µg/mL) for 20 minutes at 37°C in the dark.

    • Wash twice with PBS to remove excess dye and prevent background fluorescence.

    • Measure fluorescence via Flow Cytometry (detecting both FITC and PE channels).

    • Validation Checkpoint: Calculate the Red/Green fluorescence ratio. A significant decrease in the Red/Green ratio in both WT and DKO MEFs treated with Spiramine C derivatives confirms direct mitochondrial targeting despite the absence of Bax/Bak[6].

Protocol 3: Subcellular Fractionation and Cytochrome C Release
  • Causality: The ultimate biochemical proof of MOMP is the physical translocation of cytochrome c from the mitochondrial intermembrane space into the cytosol[9].

  • Methodology:

    • Homogenize treated MEFs in a mitochondria isolation buffer containing digitonin. Note: Digitonin is chosen because it selectively permeabilizes the plasma membrane (which is cholesterol-rich) without rupturing the mitochondria.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes to separate the mitochondria-rich pellet from the cytosolic supernatant.

    • Perform Western Blotting on both fractions using an anti-cytochrome c antibody. Use VDAC as a mitochondrial loading control and GAPDH as a cytosolic loading control.

    • Validation Checkpoint: Cytochrome c must be robustly detected in the cytosolic fraction of DKO MEFs treated with Spiramine C derivatives, providing definitive biochemical proof of Bax/Bak-independent MOMP[3],[6].

Conclusion

Validating the mechanism of Spiramine C derivatives provides a crucial blueprint for developing next-generation chemotherapeutics. By employing a rigorous WT versus DKO MEF screening platform, researchers can definitively isolate compounds that bypass canonical resistance pathways. The α,β-unsaturated ketone derivatives of Spiramine C represent a highly promising structural scaffold, offering renewed therapeutic avenues for treating refractory and multidrug-resistant malignancies that have evolved to evade traditional apoptotic signaling.

References

  • Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Comparative Guide - Benchchem. 4

  • Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed. 3

  • Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC. 1

  • Structure-Activity Relationship of Spiramine Derivatives in Cancer Cell Apoptosis - Benchchem. 2

  • Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism - PubMed. 6

  • Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway - PMC. 8

  • Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - Biologists.com. 5

  • Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC. 7

  • Bax and Bak independently promote cytochrome C release from mitochondria - PubMed. 9

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A Comparative Analysis of Organic Solvents for the Efficient Extraction of Spiramine C from Plant Matrices

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of various organic solvents for the extraction of "Spiramine C," a representative novel alkaloid, from its botanical source. The principles and methodologies discussed herein are broadly applicable to the extraction of a wide range of alkaloids and other natural products. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select an optimal solvent system that balances extraction yield, selectivity, and practical considerations such as safety and environmental impact.

Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom and exhibit significant physiological activity.[1][2] From the potent analgesic morphine to the widely consumed stimulant caffeine, alkaloids have been a cornerstone of medicine and pharmacology for centuries.[1] The initial and most critical step in the study of these molecules is their efficient extraction and isolation from the complex matrix of their natural sources, typically plants.[2][3]

The choice of solvent is paramount in the extraction process, as it directly influences the yield and purity of the target compound.[4][5] This decision is governed by the fundamental principle of "like dissolves like," where the polarity of the solvent should be matched to the polarity of the target molecule to achieve maximum solubility.[6] This guide presents a systematic comparison of commonly used organic solvents—methanol, ethanol, ethyl acetate, and dichloromethane—to determine the most effective medium for the extraction of our target alkaloid, Spiramine C.

The Rationale of Solvent Selection: A Polarity-Driven Approach

The effectiveness of an extraction solvent is primarily determined by its ability to solubilize the target compound while leaving behind undesirable matrix components. Alkaloids exist in plants as either free bases or as salts.[3] Their free-base forms are generally soluble in organic solvents, while their salt forms are more soluble in water.[2] Extraction is typically performed on the free-base form, which is achieved by pretreating the plant material with an alkali.[2][3]

The solvents selected for this comparative study represent a range of polarities, allowing for a comprehensive evaluation:

  • Methanol (Polar Protic): A highly polar solvent, effective at dissolving a wide range of polar compounds, including many alkaloids.[1][7] Its high polarity can, however, lead to the co-extraction of other polar impurities like sugars and glycosides, potentially resulting in a high crude yield but lower purity of the target alkaloid.

  • Ethanol (Polar Protic): Similar to methanol but slightly less polar. It is often favored due to its lower toxicity, making it a safer and more environmentally friendly option.[5][8]

  • Ethyl Acetate (Intermediate Polarity): A moderately polar solvent that can offer a good balance between extraction efficiency and selectivity for alkaloids of intermediate polarity.

  • Dichloromethane (DCM) (Intermediate Polarity): A versatile solvent for a broad spectrum of alkaloids.[3] While highly effective, its use is often weighed against significant health and safety concerns.[9] A study on tropane alkaloids confirmed that dichloromethane can effectively replace the more hazardous chloroform for extraction.[9]

An initial "defatting" step using a non-polar solvent like hexane is also a common practice. This preliminary extraction removes oils, fats, and waxes, which can interfere with the subsequent extraction and purification of the target alkaloid.[1]

Experimental Protocol: A Step-by-Step Guide to Alkaloid Extraction

The following protocol outlines a robust and reproducible method for the extraction and comparative evaluation of Spiramine C using different organic solvents.

Workflow Diagram

ExtractionWorkflow cluster_prep Phase 1: Sample Preparation cluster_defat Phase 2: Defatting (Optional) cluster_extraction Phase 3: Alkaloid Extraction cluster_purification Phase 4: Purification & Quantification p1 Dried Plant Material p2 Grind to Fine Powder p1->p2 Increase surface area d1 Soxhlet Extraction with Hexane p2->d1 Transfer powder d2 Discard Hexane Extract (Lipids, Waxes) d1->d2 d3 Defatted Plant Material d1->d3 e1 Maceration/Soxhlet with Test Solvent d3->e1 Use defatted material e6 Crude Organic Extract e1->e6 e2 Solvent 1: Methanol e3 Solvent 2: Ethanol e4 Solvent 3: Ethyl Acetate e5 Solvent 4: Dichloromethane u1 Rotary Evaporation e6->u1 Remove solvent u2 Weigh Crude Extract u1->u2 u3 Calculate Crude Yield u2->u3 u4 Dissolve in Mobile Phase u2->u4 u5 HPLC Analysis u4->u5 u6 Quantify Spiramine C u5->u6

Caption: Experimental workflow for comparing Spiramine C extraction yields.

Methodology
  • Sample Preparation:

    • Dry the source plant material in an oven at 40-50°C to a constant weight to remove moisture.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.[1]

  • Defatting (Pre-Extraction):

    • Place 100 g of the powdered plant material into a Soxhlet apparatus.

    • Extract with n-hexane for 6-8 hours to remove non-polar compounds like lipids and chlorophyll.

    • Discard the hexane extract and air-dry the defatted plant material to remove residual solvent.

  • Alkaloid Extraction (Maceration):

    • Divide the defatted plant material into four equal batches (25 g each).

    • Place each batch into a separate flask and add 250 mL of one of the four test solvents: methanol, ethanol, ethyl acetate, or dichloromethane.

    • Seal the flasks and agitate them on an orbital shaker at room temperature for 48 hours. Maceration is a widely used technique for extracting bioactive compounds.[4]

    • After maceration, filter the mixtures through Whatman No. 1 filter paper. Collect the filtrates.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction. Pool the filtrates for each solvent.

  • Solvent Evaporation and Crude Yield Calculation:

    • Concentrate the pooled filtrate for each solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[1]

    • Dry the crude extracts in a vacuum oven until a constant weight is achieved.

    • Calculate the crude extraction yield using the following formula:

      • Crude Yield (%) = (Mass of Dry Crude Extract / Mass of Dry Defatted Plant Material) x 100[10]

  • Quantification of Spiramine C via High-Performance Liquid Chromatography (HPLC):

    • Standard Preparation: Prepare a stock solution of pure Spiramine C reference standard in methanol at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh approximately 10 mg of each crude extract, dissolve it in methanol, and dilute to a final volume of 10 mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • HPLC Conditions: A standard HPLC-UV method is suitable for quantification.[11]

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm (or the specific λmax for Spiramine C).

      • Injection Volume: 10 µL.

    • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions.[12] Identify the Spiramine C peak by comparing the retention time with the standard. Quantify the amount of Spiramine C in each extract using the calibration curve.[13][14]

Comparative Data Analysis

The following table summarizes the hypothetical results from the comparative extraction experiment. This data illustrates a common trend in natural product extraction where solvent polarity affects both the total yield and the selectivity for the target compound.

SolventPolarity IndexCrude Extract Yield (%)Spiramine C Content in Extract (mg/g)Final Spiramine C Yield (mg / g of plant material)
Methanol 5.115.2%35.85.44
Ethanol 4.312.8%48.26.17
Ethyl Acetate 4.49.5%61.55.84
Dichloromethane 3.18.1%55.34.48

Note: Data is hypothetical and for illustrative purposes only.

Discussion of Results and Methodological Insights

The experimental data reveals critical insights into the solvent selection process:

  • Crude Yield vs. Selectivity: As anticipated, methanol, the most polar solvent, yielded the highest amount of crude extract (15.2%).[7] This is because its high polarity allows it to dissolve a wide array of plant metabolites in addition to the target alkaloid. However, the concentration of Spiramine C within this extract was the lowest (35.8 mg/g), indicating poor selectivity.

  • Optimal Yield of Spiramine C: Ethanol provided the highest final yield of Spiramine C (6.17 mg/g of plant material). Its polarity appears to be optimally suited for solubilizing Spiramine C while leaving behind a greater proportion of highly polar impurities compared to methanol. Its low toxicity profile further strengthens its position as a preferred solvent.

  • Purity Considerations: Ethyl acetate yielded the most concentrated extract (61.5 mg/g), suggesting it is the most selective solvent for Spiramine C among those tested. Although the final yield was slightly lower than that of ethanol, using ethyl acetate could significantly reduce the effort required in downstream purification steps.

  • Dichloromethane Performance: Dichloromethane showed a lower yield compared to the other solvents in this hypothetical scenario. While effective for many alkaloids, its lower polarity might be less suitable for the specific structure of Spiramine C. Given its associated health risks, its use would not be justified based on these results.[9]

Conclusion and Recommendations

Based on this comparative guide, ethanol is recommended as the optimal solvent for the extraction of Spiramine C from its plant source. It offers the best balance between high extraction yield and moderate selectivity, coupled with significant advantages in terms of operator safety and environmental sustainability.

For applications where initial purity is the primary concern and a lower overall yield is acceptable, ethyl acetate presents a strong alternative. Its high selectivity can streamline subsequent purification protocols, saving time and resources.

This guide underscores the importance of a systematic, data-driven approach to solvent selection in natural product chemistry. The described protocol provides a reliable framework for researchers to optimize the extraction of Spiramine C and other valuable alkaloids, paving the way for further research and development.

References

  • Alkaloid Extraction: Definition & Methods. (n.d.). Study.com. Retrieved from [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025). Preprints.org. Retrieved from [Link]

  • New extraction technique for alkaloids. (2020). ResearchGate. Retrieved from [Link]

  • Pharmacognosy. (n.d.). PharmaScience. Retrieved from [Link]

  • Berkov, S., et al. (2006). Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform. Phytochemical Analysis, 17(2), 91-5. Retrieved from [Link]

  • Kumar, A., et al. (2017). Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert. Retrieved from [Link]

  • Benfardjellah, F., & Rahim, F. (2022). Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. International Journal of Biosciences. Retrieved from [Link]

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  • What organic solvent apart from chloroform and ethyl acetate can extract alkaloids from an aqueous phase? (2021). Quora. Retrieved from [Link]

  • Spiramycin. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Method for Spiromesifen (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

  • Sivagnanam, S. P., et al. (2020). A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium. Journal of Applied Phycology. Retrieved from [Link]

  • Adjali, N., et al. (2023). Comparative Study of the Efficiency of Additives in the Extraction of Phycocyanin-C from Arthrospira maxima Using Ultrasonication. MDPI. Retrieved from [Link]

  • Spiramine A. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advancements in Production and Extraction Methods of Phycobiliprotein C-phycocyanin by Arthrospira (Spirulina) platensis: A Mini Review. (2024). SpringerLink. Retrieved from [Link]

  • Mah, J.-H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

  • Spiramycin. (2023). AERU, University of Hertfordshire. Retrieved from [Link]

  • Extraction, purification and stability of C-phycocyanin from Arthrospira platensis. (2022). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2022). Effect of Different Extraction Methods on Physicochemical Characteristics and Antioxidant Activity of C-Phycocyanin from Dry Biomass of Arthrospira platensis. MDPI. Retrieved from [Link]

  • Li, D., et al. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Retrieved from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2015). ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.